ZK168281
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-[1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O5/c1-5-37-30(36)14-16-32(17-18-32)29(35)13-8-21(2)26-11-12-27-23(7-6-15-31(26,27)4)9-10-24-19-25(33)20-28(34)22(24)3/h8-10,13-14,16,21,25-29,33-35H,3,5-7,11-12,15,17-20H2,1-2,4H3/b13-8+,16-14+,23-9+,24-10-/t21-,25-,26-,27+,28+,29-,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDAEUIGIJZUAY-UMIRZPQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1(CC1)[C@@H](/C=C/[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Antagonistic Action of ZK168281: A Technical Guide to its Core Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK168281 is a synthetic analog of 1α,25-dihydroxyvitamin D3 [1α,25(OH)2D3], the biologically active form of Vitamin D. Unlike the natural ligand, which acts as an agonist for the Vitamin D Receptor (VDR), this compound functions as a pure VDR antagonist.[1] Its ability to block VDR-mediated gene transcription makes it a valuable tool for studying the physiological roles of Vitamin D signaling and a potential therapeutic agent in conditions characterized by excessive VDR activation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular interactions with the VDR, its impact on cofactor recruitment, and its ultimate effect on downstream gene expression.
Core Mechanism of Action: A Dual Approach to VDR Inhibition
The antagonistic properties of this compound stem from its unique interaction with the VDR's ligand-binding pocket (LBP). This interaction initiates a cascade of molecular events that effectively silence the receptor's transcriptional activity. The two primary mechanisms underpinning its antagonist action are:
-
Inhibition of Coactivator Binding: Upon binding of an agonist like 1α,25(OH)2D3, the VDR undergoes a conformational change that creates a binding surface for coactivator proteins. These coactivators are essential for recruiting the transcriptional machinery to initiate gene expression. This compound, by contrast, binds to the LBP in a manner that fails to induce this transcriptionally active conformation. Specifically, it prevents the proper positioning of helix 12, a critical component of the coactivator binding groove.[2] This steric hindrance effectively blocks the recruitment of coactivators such as Steroid Receptor Coactivator-1 (SRC-1) and DRIP205.[2]
-
Recruitment of Corepressors: In addition to preventing coactivator association, this compound actively promotes the recruitment of corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR).[2] Corepressors mediate transcriptional repression by recruiting histone deacetylases and other enzymes that promote a condensed chromatin state, thereby rendering gene promoters inaccessible to the transcriptional machinery. The binding of this compound stabilizes the VDR in a conformation that favors the interaction with corepressors, further ensuring the silencing of target gene expression.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with the Vitamin D Receptor.
Table 1: Binding Affinity of this compound for the Vitamin D Receptor
| Compound | Parameter | Value | Receptor Source | Assay Conditions | Reference |
| This compound | Kd | 0.1 nM | Recombinant human VDR | Radioligand binding assay |
Table 2: Functional Antagonism of this compound
| Parameter | Assay Type | Cell Line | Agonist Used | Effect of this compound | Reference |
| Coactivator Interaction | Mammalian Two-Hybrid | - | 1α,25(OH)2D3 | Inhibition of VDR interaction with SRC-1 and DRIP205. | |
| Corepressor Interaction | Mammalian Two-Hybrid | - | - | Promotion of VDR interaction with NCoR. | |
| Transcriptional Activity | Reporter Gene Assay | MCF-7 | 1α,25(OH)2D3 | Potent antagonism of 1α,25(OH)2D3-induced transcription. Three times more potent than ZK159222. | |
| Residual Agonism | Reporter Gene Assay | - | - | 5% of the agonist effect of 1α,25(OH)2D3. |
Signaling Pathways and Molecular Interactions
The antagonistic action of this compound can be visualized through the following signaling pathway diagram. In the presence of the natural agonist, 1α,25(OH)2D3, the VDR undergoes a conformational change that allows for the recruitment of coactivators, leading to the transcription of target genes. This compound disrupts this process by binding to the VDR and inducing a different conformation that favors the recruitment of corepressors, thereby inhibiting gene transcription.
Experimental Protocols
Mammalian Two-Hybrid Assay for Coactivator and Corepressor Interaction
This protocol is based on the methods described by Lempiäinen H, et al. (2005).
Objective: To assess the ability of this compound to modulate the interaction between the VDR and its coactivators (e.g., SRC-1) or corepressors (e.g., NCoR).
Principle: The assay utilizes two hybrid proteins. The first consists of the Gal4 DNA-binding domain (DBD) fused to the VDR ligand-binding domain (LBD). The second consists of the VP16 activation domain (AD) fused to the coactivator or corepressor of interest. If the VDR-LBD and the cofactor interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene (e.g., luciferase).
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression vector for Gal4-DBD-VDR-LBD
-
Expression vector for VP16-AD-SRC-1 (or other coactivator)
-
Expression vector for VP16-AD-NCoR (or other corepressor)
-
Luciferase reporter plasmid with Gal4 upstream activating sequences
-
Transfection reagent
-
Cell culture medium and supplements
-
1α,25(OH)2D3 and this compound
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in 24-well plates at a suitable density.
-
Co-transfect the cells with the Gal4-DBD-VDR-LBD, VP16-AD-cofactor, and luciferase reporter plasmids using a suitable transfection reagent.
-
-
Ligand Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing either vehicle (e.g., ethanol), 1α,25(OH)2D3 (agonist control), this compound alone, or a combination of 1α,25(OH)2D3 and this compound.
-
-
Luciferase Assay:
-
After 24 hours of ligand treatment, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.
-
Compare the luciferase activity in the different treatment groups to determine the effect of this compound on the VDR-cofactor interaction.
-
References
ZK168281: A Technical Guide to a Pure Vitamin D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK168281 is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D. It functions as a pure, high-affinity antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a critical role in calcium homeostasis, bone metabolism, and the regulation of various cellular processes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.
Core Properties and Mechanism of Action
This compound is chemically classified as a 25-carboxylic ester analog of 1α,25(OH)2D3.[1][2][3] Its primary mechanism of action is the competitive inhibition of the Vitamin D Receptor.
Binding Affinity
This compound exhibits a high affinity for the VDR, with a dissociation constant (Kd) of 0.1 nM .[1][2] This strong binding affinity allows it to effectively compete with the endogenous ligand, 1α,25(OH)2D3.
Antagonistic Function
Upon binding to the VDR, this compound induces a conformational change in the receptor's ligand-binding domain (LBD) that is distinct from the conformational change induced by agonists like 1α,25(OH)2D3. Specifically, this compound prevents the proper folding of the C-terminal activation function helix 12 (AF-2) into its active conformation. This structural interference is crucial for its antagonistic effects.
The primary consequences of this altered conformation are:
-
Inhibition of Coactivator Recruitment: The misfolded AF-2 helix disrupts the binding surface for coactivator proteins, which are essential for initiating gene transcription. This compound is an effective inhibitor of the interaction between the VDR and coactivators.
-
Recruitment of Corepressors: Unlike agonists, this compound promotes the recruitment of corepressor proteins to the VDR. This further ensures the repression of VDR-mediated gene transcription. The interaction is stabilized by a salt bridge between the corepressor and a conserved lysine in helix 4 of the VDR, as well as direct contacts with the stabilized, antagonistic conformation of helix 12.
-
Cytosolic Sequestration: this compound has been shown to partially trap the VDR in the cytosol, further preventing its nuclear translocation and subsequent gene regulatory activities.
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 0.1 nM | Fluorescence Polarization Assay |
In Vivo Efficacy: Attenuation of Hypercalcemia
Preclinical studies in murine models have demonstrated the potential of this compound in mitigating the hypercalcemic effects of excessive Vitamin D activity.
Experimental Overview
In studies conducted on intact mice, pharmacological doses of 1α,25(OH)2D3 were administered to induce hypercalcemia. Co-administration of this compound was shown to blunt this increase in serum calcium levels. This effect is attributed to this compound's ability to antagonize the VDR-mediated intestinal calcium absorption and bone calcium resorption.
Further detailed quantitative data from these in-vivo studies, such as specific serum calcium levels and dosages used, require access to the full text of the primary research articles.
Experimental Protocols
VDR Binding Affinity Determination (Fluorescence Polarization Assay)
This protocol provides a general framework for determining the binding affinity of this compound to the VDR. Specific concentrations and reagents may vary based on the primary research article.
Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled VDR ligand (tracer) upon binding to the VDR. A small, unbound tracer tumbles rapidly, resulting in low polarization. When bound to the larger VDR, its tumbling slows, increasing the polarization. Unlabeled ligands, such as this compound, compete with the tracer for binding, causing a decrease in polarization in a concentration-dependent manner.
Materials:
-
Purified full-length human VDR or VDR-LBD
-
Fluorescently labeled VDR ligand (e.g., Fluormone™ VDR Red)
-
Assay Buffer (e.g., VDR Red Screening Buffer)
-
This compound
-
384-well black polypropylene plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series. Prepare the VDR and fluorescent tracer in the assay buffer at their optimal concentrations (determined through preliminary titration experiments).
-
Assay Setup: To the wells of the 384-well plate, add the test compound (this compound at various concentrations) or vehicle control.
-
Addition of VDR/Tracer Complex: Add the pre-mixed VDR and fluorescent tracer complex to each well.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 2-4 hours), protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: The decrease in polarization is plotted against the concentration of this compound. The Kd is determined by fitting the data to a suitable binding model using non-linear regression analysis.
Coactivator/Corepressor Interaction Assays (General)
Protocols to assess the interaction of coactivators and corepressors with the VDR in the presence of this compound often involve techniques such as:
-
Mammalian Two-Hybrid Assays: To study protein-protein interactions within a cellular context.
-
Glutathione S-transferase (GST) Pull-Down Assays: To demonstrate direct physical interaction between purified proteins in vitro.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A sensitive method to quantify protein-protein interactions in a homogenous format.
Detailed step-by-step protocols for these assays as they specifically pertain to this compound would be found in the materials and methods sections of the primary literature, such as Lempiäinen H, et al. Mol Endocrinol. 2005.
In Vivo Hypercalcemia Model (General Protocol)
Animal Model:
-
Intact wild-type mice of a specified strain, age, and sex.
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for a set period.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Dosing:
-
Control Group: Receives vehicle.
-
Hypercalcemia Group: Receives a pharmacological dose of 1α,25(OH)2D3.
-
Treatment Group: Receives the same dose of 1α,25(OH)2D3 concurrently with this compound. Doses are typically administered via intraperitoneal injection or oral gavage.
-
-
Sample Collection: At specified time points after administration, blood samples are collected.
-
Biochemical Analysis: Serum is separated, and calcium levels are measured using a colorimetric assay or an atomic absorption spectrometer.
-
Data Analysis: Serum calcium levels between the different groups are compared using appropriate statistical methods.
Specific dosages, treatment duration, and analytical methods would be detailed in the primary research by Rovito D, et al. Nat Commun. 2020.
Signaling Pathway and Experimental Workflow Diagrams
Caption: VDR Signaling: Agonist vs. This compound Antagonist Pathways.
Caption: Workflow for VDR Binding Affinity Determination by FP Assay.
Conclusion
This compound is a potent and specific antagonist of the Vitamin D Receptor. Its well-defined mechanism of action, involving the inhibition of coactivator recruitment and promotion of corepressor binding through a distinct conformational change in the VDR, makes it a valuable tool for studying VDR signaling. Furthermore, its demonstrated ability to counteract hypercalcemia in vivo suggests potential therapeutic applications in conditions characterized by excessive Vitamin D activity. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working in the field of endocrinology and metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 3. Hypercalcemia and renal function impairment associated with vitamin D toxicity: case report - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK168281: A Comprehensive Technical Guide to a Pure Vitamin D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK168281 is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), the active form of Vitamin D. It functions as a pure antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a critical role in a wide array of physiological processes, including calcium homeostasis, bone metabolism, and immune regulation. This document provides an in-depth technical overview of the structure, function, and experimental characterization of this compound, intended to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
The Vitamin D Receptor is a ligand-activated transcription factor that, upon binding to its natural ligand 1,25(OH)2D3, heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and the initiation of gene transcription.[1][2][3] Dysregulation of VDR signaling is implicated in various diseases, making it an attractive target for therapeutic intervention. This compound represents a key tool for studying VDR function and a potential therapeutic agent by competitively inhibiting the actions of the endogenous ligand.
Structure of this compound
This compound is a 25-carboxylic ester analog of 1α,25(OH)2D3.[4] The structural modifications from the natural ligand are crucial for its antagonistic activity.
The crystal structure of the zebrafish VDR ligand-binding domain (LBD) in complex with this compound has been elucidated, providing critical insights into its mechanism of action.[5] This structural analysis reveals how this compound occupies the ligand-binding pocket and prevents the VDR LBD from adopting the active conformation necessary for coactivator recruitment.
Function and Mechanism of Action
This compound functions as a pure VDR antagonist. Its primary mechanism of action involves binding to the VDR and preventing the conformational change required for the recruitment of transcriptional coactivators. Specifically, the binding of this compound prevents the proper positioning of helix 12 of the VDR, a critical step for the formation of the coactivator binding groove.
Furthermore, this compound has been shown to promote the recruitment of corepressor proteins to the VDR. This active recruitment of corepressors further ensures the silencing of VDR-mediated gene transcription.
Signaling Pathway
The antagonistic action of this compound on the VDR signaling pathway can be visualized as follows:
Quantitative Data
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 0.1 nM | Vitamin D Receptor | |
| Residual Agonist Effect | 5% of 1,25-(OH)2D3 | Cell-based assays |
Further quantitative data, including IC50 values from various functional assays and in vivo pharmacokinetic parameters, are not extensively available in the public domain and represent an area for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
VDR Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Kd) of this compound for the Vitamin D Receptor.
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled VDR ligand (e.g., [³H]-1,25(OH)2D3) from the receptor.
Materials:
-
Purified recombinant VDR
-
Radiolabeled VDR agonist (e.g., [³H]-1,25(OH)2D3)
-
Unlabeled this compound
-
Binding buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, incubate a constant concentration of purified VDR and radiolabeled ligand with the varying concentrations of this compound.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 4 hours).
-
Separate bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, and the Kd is calculated using non-linear regression analysis.
VDR-Coactivator/Corepressor Interaction Assay (AlphaScreen)
Objective: To assess the effect of this compound on the interaction between VDR and coactivator or corepressor peptides.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay that measures molecular interactions in a microplate format.
Materials:
-
Purified recombinant VDR (e.g., GST-tagged)
-
Biotinylated coactivator or corepressor peptide (containing an LXXLL or CoRNR box motif, respectively)
-
This compound and 1,25(OH)2D3
-
Glutathione donor beads and streptavidin acceptor beads
-
Assay buffer
-
384-well microplates
Procedure:
-
Add purified VDR, biotinylated peptide, and the test compound (this compound or 1,25(OH)2D3) to the wells of a 384-well plate.
-
Incubate at room temperature to allow for protein-peptide interaction.
-
Add glutathione donor beads and streptavidin acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
A decrease in the AlphaScreen signal in the presence of this compound indicates inhibition of the VDR-coactivator interaction, while an increase may indicate enhanced VDR-corepressor interaction.
Cell-Based VDR Reporter Gene Assay
Objective: To measure the functional antagonistic activity of this compound in a cellular context.
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing VDREs.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, MCF-7)
-
Expression vector for human VDR
-
Reporter plasmid containing a VDRE-driven luciferase gene
-
Transfection reagent
-
This compound and 1,25(OH)2D3
-
Cell culture medium and reagents
-
Luminometer
Procedure:
-
Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter plasmid.
-
After transfection, treat the cells with a constant concentration of 1,25(OH)2D3 and varying concentrations of this compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The IC50 value for this compound is determined by plotting the percentage of inhibition of 1,25(OH)2D3-induced luciferase activity against the logarithm of the this compound concentration.
Experimental Workflow Diagram
Crystallography of Zebrafish VDR-LBD in Complex with this compound
The determination of the crystal structure of the zebrafish VDR ligand-binding domain (LBD) in complex with this compound provided a molecular basis for its antagonistic activity.
Protein Expression and Purification
-
Expression System: The zebrafish VDR-LBD was expressed in Escherichia coli.
-
Purification: A multi-step purification protocol involving affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography was likely employed to obtain highly pure and homogenous protein for crystallization trials.
Crystallization
-
Method: The vapor diffusion method (sitting or hanging drop) is a standard technique for protein crystallization.
-
Conditions: Purified VDR-LBD in complex with an excess of this compound would be mixed with a crystallization solution containing a precipitant (e.g., polyethylene glycol), buffer, and salts. The specific concentrations and pH would have been optimized through extensive screening.
Data Collection and Structure Determination
-
X-ray Diffraction: Crystals were exposed to a high-intensity X-ray beam, and the resulting diffraction pattern was recorded.
-
Structure Solution: The structure was solved using molecular replacement, using a previously determined VDR structure as a search model. The final model was refined to fit the experimental data.
Conclusion
This compound is a potent and pure antagonist of the Vitamin D Receptor. Its well-characterized structure and mechanism of action make it an invaluable tool for researchers investigating VDR signaling in health and disease. The detailed experimental protocols provided herein offer a foundation for the further characterization of this and other VDR modulators. Future studies focusing on the in vivo pharmacokinetics and therapeutic potential of this compound are warranted.
References
- 1. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Relationship of Structure and Function of DNA-Binding Domain in Vitamin D Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural Analysis of VDR Complex with this compound Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK168281: A Technical Guide to a Pure Vitamin D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK168281 is a synthetic analog of 1α,25-dihydroxyvitamin D3 [1α,25(OH)2D3], the active form of Vitamin D. It is distinguished as a pure and potent antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a pivotal role in calcium homeostasis, bone metabolism, and the regulation of cell growth and differentiation. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of endocrinology, oncology, and drug development.
Discovery and History
This compound emerged from research focused on developing analogs of 1α,25(OH)2D3 with modified biological activities. While the initial discovery and synthesis were likely conducted at Schering AG (now part of Bayer), the compound has been extensively characterized in academic laboratories. A key publication by Lempiäinen et al. in 2005 provided a detailed analysis of its antagonistic properties[1]. Subsequent research, notably by Rovito and colleagues, has explored its therapeutic potential, particularly in the context of hypercalcemia[2][3]. These studies have established this compound as a valuable tool for probing VDR signaling and as a potential therapeutic agent.
Chemical Properties
This compound is a 25-carboxylic ester analog of 1α,25(OH)2D3[1][4]. Its systematic name is (1R,3R,5Z,7E)-25-(ethoxycarbonyl)-9,10-secocholesta-5,7,10(19)-triene-1,3,24-triol. The structural modifications from the endogenous ligand are crucial for its antagonistic activity.
| Property | Value |
| Molecular Formula | C32H46O5 |
| Molecular Weight | 510.7 g/mol |
| CAS Number | 186371-96-0 |
| Description | A 25-carboxylic ester 1α,25(OH)2D3 analog |
Mechanism of Action
This compound exerts its antagonistic effects by directly competing with 1α,25(OH)2D3 for binding to the ligand-binding pocket (LBP) of the VDR. Upon binding, this compound induces a conformational change in the VDR that is distinct from that induced by agonists. This altered conformation prevents the proper positioning of helix 12 of the VDR's ligand-binding domain, which is essential for the recruitment of transcriptional coactivators.
Instead of promoting coactivator binding, this compound facilitates the recruitment of corepressor proteins to the VDR. This active recruitment of corepressors further ensures the silencing of VDR-mediated gene transcription. More recent studies have revealed an additional layer to its mechanism: this compound enhances the interaction between the VDR and the WW domain-binding protein 4 (WBP4) in the cytosol, leading to the sequestration of the VDR in the cytoplasm and preventing its nuclear translocation.
Mechanism of this compound VDR Antagonism.
Quantitative Data
This compound is a high-affinity ligand for the VDR, with a dissociation constant (Kd) in the nanomolar range, indicating its potent binding.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 0.1 nM | |
| Antagonist Potency | ~3 times more potent than ZK159222 | |
| Residual Agonist Effect | 5% that of 1,25-(OH)2D3 |
Further quantitative data, such as IC50 values for the inhibition of coactivator interaction and recruitment of corepressors, are not consistently reported in the public literature.
Key Experimental Protocols
VDR Binding Assay (General Protocol)
A common method to determine the binding affinity of a compound to the VDR is a competitive binding assay using a radiolabeled VDR agonist, such as [3H]1α,25(OH)2D3.
-
Preparation of VDR: Recombinant full-length VDR is used.
-
Assay Buffer: A suitable buffer, such as TEG buffer (50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, and 10% glycerol), is prepared.
-
Competition Reaction: A constant amount of VDR and [3H]1α,25(OH)2D3 are incubated with increasing concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using a suitable software to calculate the IC50, which is then converted to a Ki or Kd value using the Cheng-Prusoff equation.
References
The Role of ZK168281 in Vitamin D Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK168281 is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), the biologically active form of Vitamin D. Unlike the endogenous ligand, this compound functions as a pure antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that mediates the genomic actions of Vitamin D. This technical guide provides an in-depth overview of the role of this compound in Vitamin D signaling, focusing on its mechanism of action, binding characteristics, and its effects on downstream cellular processes. The information is intended for researchers, scientists, and professionals involved in drug development and the study of nuclear receptor signaling.
Core Mechanism of Action
The classical genomic signaling pathway of Vitamin D involves the binding of 1,25(OH)2D3 to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates a conformational change in the VDR, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes, which ultimately results in the modulation of gene transcription.
This compound exerts its antagonistic effects by binding to the VDR and inducing a conformational state that is distinct from that induced by agonists. Specifically, the binding of this compound prevents the proper positioning of helix 12 of the VDR's ligand-binding domain.[1][2] This altered conformation inhibits the recruitment of essential coactivators, such as Steroid Receptor Coactivator-1 (SRC-1) and DRIP205, and instead promotes the binding of corepressor proteins like the Nuclear Receptor Corepressor (NCoR).[2][3] By preventing the formation of a transcriptionally active complex, this compound effectively blocks the downstream signaling cascade initiated by the natural VDR agonist.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and related compounds, providing a comparative overview of their interaction with the Vitamin D Receptor.
Table 1: VDR Binding Affinity
| Compound | Kd (nM) | Binding Affinity Notes |
| This compound | 0.1 | Pure VDR antagonist [1] |
| 1,25(OH)2D3 | ~0.1-1.0 | Endogenous VDR agonist |
| ZK159222 | Sub-nanomolar | Partial VDR antagonist |
Table 2: Functional Antagonism in Transcriptional Assays
| Compound | IC50 | Assay Type | Cell Line | Notes |
| This compound | Not explicitly reported | VDR-mediated transcription | - | Reported to be a pure antagonist in five different cell lines. Three times more potent than ZK159222. |
| ZK159222 | 300 nM | Inhibition of 1,25(OH)2D3-induced transcription | - | Less potent antagonist compared to this compound. |
| TEI-9647 | 2.5 nM | Inhibition of VDR-mediated transcription | - | VDR antagonist. |
| MeTC7 | 20.8 µM | VDR transactivation inhibition | HEK293 | Novel VDR antagonist. |
Table 3: Interaction with Coregulators
| Compound | Effect on Coactivator Interaction | Effect on Corepressor Interaction | Assay Method |
| This compound | Inhibits interaction with SRC-1 and DRIP205 | Promotes recruitment of NCoR | Two-hybrid assays |
| ZK159222 | Inhibits interaction with SRC-1 and DRIP205 | Inhibits interaction with NCoR | Two-hybrid and other assays |
| 1,25(OH)2D3 | Promotes recruitment of SRC-1, DRIP205, and other coactivators | Promotes dissociation of NCoR | Various assays |
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the study of this compound.
Caption: Canonical Vitamin D signaling pathway.
Caption: Antagonistic mechanism of this compound.
Caption: Key experimental workflows.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kd or IC50) of this compound for the Vitamin D Receptor by measuring its ability to compete with a radiolabeled VDR agonist.
Materials:
-
Purified recombinant human VDR
-
[³H]-1α,25(OH)2D3 (radiolabeled agonist)
-
This compound and unlabeled 1α,25(OH)2D3
-
Assay Buffer (e.g., Tris-based buffer with BSA and DTT)
-
96-well filter plates with GF/C filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and unlabeled 1α,25(OH)2D3 in assay buffer.
-
Dilute purified VDR and [³H]-1α,25(OH)2D3 to their working concentrations in assay buffer. The concentration of the radioligand should be at or below its Kd for VDR.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Assay buffer
-
A fixed concentration of [³H]-1α,25(OH)2D3
-
Varying concentrations of this compound (for competition curve) or a high concentration of unlabeled 1α,25(OH)2D3 (for non-specific binding) or buffer (for total binding).
-
A fixed concentration of purified VDR to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 16-18 hours with gentle agitation to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: VDR-Mediated Reporter Gene Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit 1,25(OH)2D3-induced transcription of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1)
-
Expression vector for human VDR
-
Reporter plasmid containing a luciferase gene downstream of a VDRE-containing promoter
-
Transfection reagent
-
Cell culture medium and supplements
-
1α,25(OH)2D3 and this compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture cells to an appropriate confluency in 96-well plates.
-
Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Allow cells to recover and express the plasmids for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the transfected cells with a fixed, sub-maximal concentration of 1α,25(OH)2D3 (agonist) in the presence of varying concentrations of this compound.
-
Include controls for basal activity (vehicle only) and maximal activation (agonist only).
-
-
Incubation:
-
Incubate the cells for 18-24 hours to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay system protocol.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Use non-linear regression to determine the IC50 value.
-
Protocol 3: Mammalian Two-Hybrid Assay for VDR-Corepressor Interaction
Objective: To determine if this compound promotes the interaction between VDR and a corepressor (e.g., NCoR).
Materials:
-
Mammalian cell line (e.g., CHO-K1, HEK293)
-
Bait vector: VDR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4-VDR-LBD)
-
Prey vector: Corepressor (e.g., NCoR) fused to a transcriptional activation domain (e.g., VP16-NCoR)
-
Reporter plasmid with a promoter containing the DNA-binding domain's recognition sites upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
This compound and a known VDR agonist (e.g., 1,25(OH)2D3) as a negative control for this interaction
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed cells in 96-well plates.
-
Co-transfect the cells with the bait (GAL4-VDR-LBD), prey (VP16-NCoR), and reporter plasmids.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the transfected cells with varying concentrations of this compound.
-
Include controls with vehicle and a VDR agonist.
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Perform the luciferase assay as described in Protocol 2.
-
-
Data Analysis:
-
Normalize the luciferase activity.
-
Plot the fold induction of luciferase activity against the log concentration of this compound to determine the EC50 for the induced interaction.
-
Conclusion
This compound is a potent and pure antagonist of the Vitamin D Receptor. Its mechanism of action involves the allosteric inhibition of coactivator recruitment and the promotion of corepressor binding, leading to the silencing of VDR-mediated gene transcription. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers studying Vitamin D signaling and for professionals involved in the development of novel VDR-targeting therapeutics. Further investigation into the precise IC50 and EC50 values of this compound in various functional assays will provide a more complete understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 1,25-dihydroxyvitamin D3-dependent transcription by synthetic LXXLL peptide antagonists that target the activation domains of the vitamin D and retinoid X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of ZK168281 to the Vitamin D Receptor (VDR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of ZK168281, a potent antagonist of the Vitamin D Receptor (VDR). The document details its binding affinity in comparison to other VDR ligands, outlines the experimental protocols for determining these values, and illustrates the molecular pathways influenced by its antagonistic action.
Introduction to this compound and the Vitamin D Receptor
The Vitamin D Receptor is a nuclear receptor that plays a crucial role in a plethora of physiological processes, including calcium homeostasis, bone metabolism, immune regulation, and cellular proliferation and differentiation.[1] Its endogenous ligand is 1α,25-dihydroxyvitamin D₃ (1α,25(OH)₂D₃), also known as calcitriol. The binding of an agonist like calcitriol to the VDR's ligand-binding domain (LBD) induces a conformational change that promotes the recruitment of coactivator proteins and initiates the transcription of target genes.[2][3]
VDR antagonists, such as this compound, are synthetic compounds that bind to the VDR but fail to elicit the transcriptional activation typical of agonists. Instead, they competitively inhibit the binding of endogenous agonists and can modulate the receptor's interaction with coregulatory proteins, often favoring the recruitment of corepressors.[2][4] this compound is a 25-carboxylic ester analog of 1α,25(OH)₂D₃ and is recognized as a pure VDR antagonist. Its unique mechanism of action makes it a valuable tool for studying VDR signaling and a potential therapeutic agent in diseases characterized by excessive VDR activation.
Quantitative Analysis of VDR Binding Affinity
The binding affinity of a ligand to its receptor is a critical parameter for understanding its biological activity. For VDR ligands, this is typically quantified by the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or the inhibitory constant (Ki). The following table summarizes the binding affinities of this compound and other key VDR ligands.
| Compound | Type | Binding Affinity (Kd) | Inhibition Concentration (IC50) | Reference(s) |
| 1α,25(OH)₂D₃ (Calcitriol) | Agonist | 0.1 - 1 nM | - | |
| This compound | Antagonist | 0.1 nM | - | |
| ZK159222 | Antagonist | - | 300 nM (transcriptional inhibition) | |
| TEI-9647 | Antagonist | - | 8.3 nM | |
| MeTC7 | Antagonist | - | 2.9 µM |
Note: Binding affinity values can vary depending on the specific assay conditions and the biological system used.
As the data indicates, this compound exhibits a remarkably high binding affinity for the VDR, with a Kd value of 0.1 nM, which is comparable to that of the natural agonist, 1α,25(OH)₂D₃. This high affinity underscores its potency as a VDR ligand. Notably, this compound is a more potent antagonist than ZK159222.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of a ligand's binding affinity for the VDR is commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-1α,25(OH)₂D₃) from the receptor.
Materials
-
VDR Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (specific activity ~80-100 Ci/mmol).
-
Unlabeled Ligands: this compound and other test compounds, as well as unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 5 mM MgCl₂, 0.5 mM EDTA, 10 mM DTT).
-
Separation Medium: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compounds and the standard unlabeled 1α,25(OH)₂D₃ in the assay buffer.
-
Dilute the VDR preparation and the [³H]-1α,25(OH)₂D₃ to the desired concentrations in ice-cold assay buffer. The concentration of the radioligand is typically kept at or below its Kd value.
-
-
Binding Reaction:
-
In microcentrifuge tubes or a 96-well plate, combine the VDR preparation, the [³H]-1α,25(OH)₂D₃, and varying concentrations of the unlabeled test compound or buffer.
-
For determining total binding, add only the radioligand and VDR.
-
For determining non-specific binding, add a high concentration of unlabeled 1α,25(OH)₂D₃ in addition to the radioligand and VDR.
-
Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite Method: Add an ice-cold slurry of hydroxylapatite to each tube, vortex, and incubate on ice. Centrifuge to pellet the hydroxylapatite, which binds the VDR-ligand complex. Wash the pellets with wash buffer to remove unbound radioligand.
-
Filter Method: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in a solution like polyethyleneimine. The filters will retain the VDR-ligand complex. Wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Transfer the hydroxylapatite pellet or the filter into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value of the test compound.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
VDR Signaling Pathways: Agonist vs. Antagonist Action
The binding of a ligand to the VDR initiates a cascade of molecular events that ultimately regulate gene expression. The nature of these events differs significantly between agonists and antagonists.
Agonist-Mediated VDR Signaling
Upon binding of an agonist such as 1α,25(OH)₂D₃, the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event triggers the dissociation of corepressor proteins and the recruitment of coactivator complexes, which possess histone acetyltransferase (HAT) activity. The acetylation of histones leads to a more open chromatin structure, allowing for the assembly of the transcriptional machinery and subsequent gene transcription.
Antagonist-Mediated VDR Signaling
VDR antagonists like this compound also bind to the VDR's ligand-binding pocket. However, the resulting conformational change is distinct from that induced by agonists. This antagonist-bound conformation does not favor the recruitment of coactivators. Instead, it can stabilize the interaction with corepressor complexes. These corepressor complexes often include histone deacetylases (HDACs), which remove acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription. By competitively inhibiting the binding of agonists and promoting a repressive chromatin state, antagonists effectively block VDR-mediated gene activation.
Conclusion
This compound is a high-affinity antagonist of the Vitamin D Receptor, exhibiting a binding affinity comparable to the endogenous agonist 1α,25(OH)₂D₃. Its mechanism of action involves the competitive inhibition of agonist binding and the modulation of VDR's interaction with coregulatory proteins, leading to the repression of target gene transcription. The detailed experimental protocols and an understanding of the differential signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working with VDR and its ligands. The potent and pure antagonistic properties of this compound make it an invaluable tool for dissecting the complexities of VDR signaling and for the potential development of novel therapeutic strategies.
References
- 1. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. old.nu.edu.kz [old.nu.edu.kz]
- 4. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
ZK168281 and Corepressor Protein Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK168281 is a potent and selective antagonist of the Vitamin D Receptor (VDR), a ligand-activated transcription factor crucial in numerous physiological processes. Unlike VDR agonists that promote the recruitment of coactivator proteins to stimulate gene transcription, this compound exhibits a distinct mechanism of action characterized by the robust recruitment of corepressor proteins, leading to the transcriptional repression of VDR target genes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-mediated corepressor recruitment, supported by quantitative data and detailed experimental protocols.
Introduction
The Vitamin D Receptor is a member of the nuclear receptor superfamily that, upon binding its natural ligand 1α,25-dihydroxyvitamin D3, undergoes a conformational change that facilitates the recruitment of coactivator complexes and subsequent activation of target gene expression. Pharmacological modulation of VDR activity holds therapeutic promise for a range of diseases. This compound, a synthetic VDR ligand, acts as a pure antagonist.[1][2][3] Its primary mechanism of antagonism is not merely blocking agonist binding but actively promoting an alternative VDR conformation that favors the recruitment of corepressor complexes, such as those containing Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone Receptors (SMRT).[4][5] This active repression mechanism makes this compound a valuable tool for studying VDR signaling and a potential lead compound for therapeutic development.
Molecular Mechanism of this compound-Mediated Corepressor Recruitment
The binding of this compound to the VDR ligand-binding pocket induces a specific conformational state that is distinct from the agonist-bound conformation. This antagonist-induced conformation is characterized by the stabilization of helix 12 in a position that occludes the coactivator binding groove and simultaneously creates a surface favorable for corepressor interaction.
A key feature of this interaction is the formation of a salt bridge between a conserved lysine residue within helix 4 of the VDR and the corepressor protein. This electrostatic interaction, along with other contacts, stabilizes the VDR-corepressor complex, leading to the recruitment of associated proteins such as histone deacetylases (HDACs) and subsequent chromatin condensation and transcriptional repression.
Signaling Pathway
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds in the context of VDR binding and coregulator interaction.
| Compound | Receptor | Binding Affinity (Kd) | Reference |
| This compound | VDR | 0.1 nM |
| Compound | Assay | Activity | IC50/EC50 | Reference |
| ZK159222 | VDR-mediated transcription | Antagonist | 300 nM |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying nuclear receptor-corepressor interactions and can be adapted for the specific investigation of this compound.
Co-Immunoprecipitation (Co-IP) to Demonstrate VDR-Corepressor Interaction
This protocol describes how to determine if VDR and a corepressor protein (e.g., NCoR) interact in a cellular context in the presence of this compound.
Workflow:
Methodology:
-
Cell Culture and Treatment: Culture mammalian cells expressing endogenous or transfected VDR and corepressor proteins. Treat cells with this compound (e.g., 100 nM) or vehicle control for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to maintain protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for VDR overnight at 4°C. Add protein A/G agarose or magnetic beads to capture the antibody-VDR complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for the corepressor of interest (e.g., NCoR or SMRT). An antibody against VDR should also be used to confirm successful immunoprecipitation.
Chromatin Immunoprecipitation (ChIP) to Analyze Corepressor Recruitment to VDR Target Genes
This protocol details how to investigate the this compound-dependent recruitment of corepressors to the promoter regions of known VDR target genes.
Workflow:
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the corepressor of interest (e.g., NCoR or SMRT).
-
Immune Complex Capture: Add protein A/G beads to precipitate the antibody-corepressor-DNA complexes.
-
Washing: Wash the beads to remove non-specific chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Quantify the amount of specific DNA sequences (promoters of VDR target genes) in the immunoprecipitated samples by quantitative real-time PCR (qPCR).
Reporter Gene Assay to Measure VDR Antagonism
This assay measures the ability of this compound to inhibit VDR-mediated transcription activated by a VDR agonist.
Workflow:
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a VDR expression plasmid and a reporter plasmid containing a VDR response element (VDRE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.
-
Cell Treatment: Treat the transfected cells with a known VDR agonist (e.g., 1α,25-dihydroxyvitamin D3) in the presence of increasing concentrations of this compound.
-
Cell Lysis: After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The antagonist activity of this compound is determined by the dose-dependent inhibition of agonist-induced luciferase expression.
Conclusion
This compound represents a key pharmacological tool for elucidating the repressive arm of VDR signaling. Its ability to promote the recruitment of corepressor proteins through a distinct conformational stabilization of the receptor provides a powerful means to study the biological consequences of VDR antagonism. The experimental approaches detailed in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of this compound action and to explore its therapeutic potential.
References
- 1. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antagonist- and inverse agonist-driven interactions of the vitamin D receptor and the constitutive androstane receptor with corepressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-EPMC3364162 - Discovery of the first irreversible small molecule inhibitors of the interaction between the vitamin D receptor and coactivators. - OmicsDI [omicsdi.org]
Unveiling ZK168281: A VDR Antagonist for Hypercalcemia Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ZK168281, a potent and selective Vitamin D Receptor (VDR) antagonist, and its application in the study of hypercalcemia. This compound offers a valuable tool for investigating the molecular mechanisms of calcium homeostasis and for the preclinical evaluation of novel therapeutic strategies for hypercalcemic disorders.
Introduction to this compound
This compound is a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃).[1] Structurally, it is a 25-carboxylic ester of 1α,25(OH)₂D₃.[2][3] Unlike the native hormone, which acts as a VDR agonist, this compound functions as a pure VDR antagonist with a high binding affinity, exhibiting a dissociation constant (Kd) of 0.1 nM.[2][3] Its primary mechanism of action involves the effective inhibition of the interaction between the VDR and its coactivators, a crucial step in VDR-mediated gene transcription. Furthermore, this compound has been shown to facilitate the recruitment of corepressor proteins to the VDR, further ensuring the silencing of target gene expression.
The development of VDR antagonists like this compound is a significant advancement in the study of conditions characterized by excessive VDR activation, such as hypercalcemia. Supraphysiological levels of 1,25(OH)₂D₃ can lead to life-threatening hypercalcemia, primarily through increased intestinal calcium absorption and bone resorption. By blocking the VDR, this compound provides a targeted approach to counteract these effects.
Mechanism of Action: VDR Antagonism
The Vitamin D receptor is a ligand-dependent transcription factor that belongs to the nuclear receptor superfamily. Upon binding of its natural ligand, 1,25(OH)₂D₃, the VDR undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and the initiation of gene transcription.
This compound disrupts this signaling cascade at a critical juncture. By binding to the ligand-binding pocket of the VDR, it induces a different conformational change than that caused by the agonist. This altered conformation prevents the recruitment of coactivator proteins and may even favor the binding of corepressor proteins. This effectively blocks the transcriptional activity of the VDR, thereby inhibiting the expression of genes involved in calcium transport and bone metabolism.
Figure 1. Simplified signaling pathway of VDR activation by 1α,25(OH)₂D₃ and antagonism by this compound.
Preclinical Efficacy of this compound in Hypercalcemia Models
Preclinical studies have demonstrated the efficacy of this compound in mitigating hypercalcemia in various animal models.
1,25(OH)₂D₃-Induced Hypercalcemia in Wild-Type Mice
In wild-type mice, the administration of pharmacological doses of 1,25(OH)₂D₃ leads to a significant increase in serum calcium levels. Co-treatment with this compound has been shown to effectively prevent this rise in serum calcium, demonstrating its potent antagonistic activity in a model of acute hypervitaminosis D.
Genetic Model of Idiopathic Infantile Hypercalcemia (IIH)
A more clinically relevant model for certain forms of hypercalcemia is the CYP24A1-null mouse. CYP24A1 is the primary enzyme responsible for the catabolism of 1,25(OH)₂D₃. Loss-of-function mutations in the CYP24A1 gene in humans lead to Idiopathic Infantile Hypercalcemia (IIH), a condition characterized by severe vitamin D hypersensitivity. CYP24A1-null mice recapitulate the key features of human IIH, including hypercalcemia, hypercalciuria, suppressed parathyroid hormone (PTH) levels, and renal abnormalities such as nephrocalcinosis and fibrosis.
Treatment of CYP24A1-null mice with this compound for two weeks resulted in the normalization of serum calcium and renal calcium excretion. Furthermore, this treatment led to an improvement in the associated renal pathologies, highlighting the therapeutic potential of VDR antagonism in this genetic disorder.
Table 1: Summary of Preclinical Efficacy Data for this compound
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Wild-Type Mice | 1,25(OH)₂D₃-induced hypercalcemia | This compound | Prevents the increase in serum calcium levels. | |
| CYP24A1-null Mice | Idiopathic Infantile Hypercalcemia (IIH) | This compound (2 weeks) | Normalizes serum calcium and renal calcium excretion. Improves nephrocalcinosis and renal fibrosis. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound to study hypercalcemia.
Induction of Hypercalcemia in Animal Models
4.1.1. Acute 1,25(OH)₂D₃-Induced Hypercalcemia
-
Animal Model: Wild-type mice (e.g., C57BL/6), 8-12 weeks of age.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
-
Treatment Groups:
-
Vehicle control (e.g., propylene glycol, ethanol in saline).
-
1,25(OH)₂D₃ (calcitriol) alone.
-
1,25(OH)₂D₃ + this compound.
-
This compound alone.
-
-
Drug Administration:
-
1,25(OH)₂D₃ is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a dose known to induce hypercalcemia (e.g., 1-5 µg/kg).
-
This compound can be administered via i.p. or s.c. injection. The dose should be determined based on dose-response studies, but a starting point could be a molar excess relative to the 1,25(OH)₂D₃ dose.
-
-
Sample Collection: Collect blood samples at baseline and at various time points post-injection (e.g., 6, 12, 24, 48 hours) for the measurement of serum calcium and PTH.
-
Endpoint Analysis: Measure total and/or ionized serum calcium levels. PTH levels can be measured by ELISA.
4.1.2. Chronic Hypercalcemia Model (Diet-induced)
For studies requiring a sustained period of hypercalcemia, a diet-based approach can be used.
-
Animal Model: Rats (e.g., Sprague-Dawley) or mice.
-
Dietary Manipulation:
-
Control group: Standard diet.
-
Hypercalcemic group: High calcium diet (e.g., 4% CaCO₃ in solid diet and 1.5% CaCl₂ in drinking water).
-
-
Duration: Maintain animals on the respective diets for a period of weeks to months to establish chronic hypercalcemia.
-
Intervention with this compound: Once hypercalcemia is established, begin treatment with this compound (daily or intermittent injections) and monitor its effects on serum and urine calcium levels over time.
Figure 2. General experimental workflow for studying the effect of this compound on induced hypercalcemia.
Measurement of Biochemical Parameters
4.2.1. Serum and Urine Calcium
-
Sample Preparation: Collect blood via tail vein, saphenous vein, or terminal cardiac puncture. Allow blood to clot and centrifuge to separate serum. Collect urine using metabolic cages.
-
Analysis: Use a colorimetric assay kit or an automated clinical chemistry analyzer to determine total calcium concentration. For ionized calcium, use an ion-selective electrode, ensuring anaerobic sample handling.
4.2.2. Parathyroid Hormone (PTH)
-
Sample Preparation: Collect blood into tubes containing a protease inhibitor cocktail to prevent PTH degradation. Centrifuge at 4°C to obtain plasma.
-
Analysis: Use a species-specific ELISA kit for the quantitative determination of intact PTH.
4.2.3. Bone Turnover Markers
Bone turnover can be assessed by measuring markers of bone formation and resorption.
-
Bone Resorption Markers:
-
C-terminal telopeptide of type I collagen (CTX): Measured in serum. Samples should ideally be collected in the morning from fasted animals to minimize diurnal variation.
-
N-terminal telopeptide of type I collagen (NTX): Can be measured in urine or serum.
-
-
Bone Formation Markers:
-
Procollagen type I N-terminal propeptide (P1NP): Measured in serum. Less affected by diurnal variation than CTX.
-
Bone-specific alkaline phosphatase (BSAP): Measured in serum.
-
Table 2: Key Biochemical Measurements and Methodologies
| Parameter | Sample Type | Recommended Method | Key Considerations |
| Total Calcium | Serum, Urine | Colorimetric Assay / Automated Analyzer | Standardized sample handling. |
| Ionized Calcium | Serum | Ion-Selective Electrode | Anaerobic sample handling is critical. |
| Intact PTH | Plasma | ELISA | Use protease inhibitors during collection. |
| CTX (Resorption) | Serum | ELISA | Fasted, morning sample collection recommended. |
| P1NP (Formation) | Serum | ELISA | Can be measured at any time of day. |
Conclusion and Future Directions
This compound is a powerful research tool for dissecting the role of the VDR in calcium homeostasis and the pathophysiology of hypercalcemia. Its specific mechanism of action as a pure VDR antagonist allows for the targeted investigation of VDR-mediated pathways in vivo and in vitro. The preclinical data, particularly from the CYP24A1-null mouse model, suggests that VDR antagonism is a promising therapeutic strategy for certain forms of hypercalcemia.
Future research should focus on:
-
Elucidating the tissue-specific effects of this compound on VDR target gene expression in the intestine, kidney, and bone.
-
Conducting long-term safety and efficacy studies in various animal models of hypercalcemia.
-
Investigating the potential of this compound in other conditions associated with VDR overactivation, such as certain granulomatous diseases.
This guide provides a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of hypercalcemia and related disorders. The detailed protocols and summarized data serve as a practical resource for designing and executing experiments with this novel VDR antagonist.
References
ZK168281 in Cancer Research: A Technical Guide to a Potent Vitamin D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vitamin D Receptor (VDR), a nuclear hormone receptor, has emerged as a compelling target in oncology. Its role in regulating cell proliferation, differentiation, and apoptosis has spurred the development of VDR modulators. While VDR agonists have been explored for their anti-cancer properties, their therapeutic window is often limited by hypercalcemia. This has led to a growing interest in VDR antagonists as a potential therapeutic strategy, particularly in cancers where VDR is overexpressed and may contribute to pathogenesis. ZK168281 is a potent and pure VDR antagonist that serves as a critical tool for investigating the therapeutic potential of VDR inhibition in cancer. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in cancer research models, with a focus on the underlying signaling pathways and experimental methodologies.
Core Concepts: Mechanism of Action of this compound
This compound is a 25-carboxylic ester analog of 1α,25(OH)₂D₃, the active form of Vitamin D. It functions as a pure VDR antagonist with a high binding affinity.[1] The primary mechanism of action of this compound is to prevent the VDR from adopting its active conformation upon ligand binding.
The crystal structure of the VDR ligand-binding domain in complex with this compound reveals that the antagonist sterically hinders the proper folding of the C-terminal activation function helix 12 (AF-2).[2][3] This conformational disruption is critical, as the AF-2 helix is essential for the recruitment of coactivator proteins necessary for the initiation of gene transcription.[1][3] By preventing coactivator binding, this compound effectively blocks VDR-mediated gene expression. Furthermore, this compound has been shown to facilitate the recruitment of corepressor proteins, which further ensures the silencing of VDR target genes.
Quantitative Data Summary
Table 1: Binding Affinity of this compound for the Vitamin D Receptor
| Compound | Assay Type | Metric | Value |
| This compound | Radioligand Binding Assay | Kd | 0.1 nM |
To illustrate the potential anti-cancer efficacy of a potent VDR antagonist, data from a structurally distinct but functionally similar VDR antagonist, MeTC7, is presented below. These data provide a benchmark for the expected activity of VDR antagonists in preclinical cancer models.
Table 2: Preclinical Efficacy of the VDR Antagonist MeTC7
| Cancer Type | Cell Line/Model | Assay Type | Metric | Value |
| Ovarian Cancer | SKOV-3 Xenograft | In Vivo Tumor Growth | - | Reduced tumor growth |
| Neuroblastoma | BE(2)C | In Vitro Cell Viability | - | Dose-dependent decrease |
| Neuroblastoma | SH-SY5Y Xenograft | In Vivo Tumor Growth | - | Reduced tumor growth rate |
| Medulloblastoma | D283 Xenograft | In Vivo Tumor Growth | - | Reduced tumor growth rate |
| Pancreatic Cancer | PANC-1 Xenograft | In Vivo Tumor Growth | - | Reduced tumor growth |
| Pancreatic Cancer | BXPC-3 Xenograft | In Vivo Tumor Growth | - | Reduced tumor growth |
| Ovarian Cancer | 2008 | In Vitro VDR Transactivation | IC₅₀ | 20.8 ± 8.3 μM |
| - | VDR-LBD | Fluorescence Polarization (FP) | IC₅₀ | 2.9 ± 0.1 μM |
Signaling Pathways
The VDR signaling pathway is a critical regulator of gene expression. This compound, as a VDR antagonist, directly inhibits this pathway. The following diagrams illustrate the canonical VDR signaling pathway and the mechanism of its inhibition by an antagonist like this compound.
References
Methodological & Application
Application Notes and Protocols for ZK168281 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ZK168281, a potent and selective Vitamin D Receptor (VDR) antagonist, in cell culture experiments. Detailed protocols for key assays are provided to facilitate the investigation of VDR signaling and its role in various biological processes, particularly in the context of cancer research.
Introduction
This compound is a synthetic analog of 1α,25-dihydroxyvitamin D3 that acts as a pure antagonist of the Vitamin D Receptor (VDR)[1][2]. It exhibits a high binding affinity for the VDR with a dissociation constant (Kd) of 0.1 nM[1][2]. The primary mechanism of action of this compound involves the inhibition of the interaction between the VDR and transcriptional coactivators, while promoting the recruitment of corepressor proteins[1]. This leads to the repression of VDR-mediated gene transcription. Additionally, this compound has been shown to partially trap the VDR in the cytoplasm, further inhibiting its nuclear function. These characteristics make this compound a valuable tool for elucidating the physiological and pathological roles of VDR signaling.
Data Presentation
While specific IC50 values for this compound in various cancer cell lines are not widely published, the following table summarizes its known molecular interactions and effects on VDR target gene expression.
| Parameter | Value/Effect | Reference |
| Binding Affinity (Kd) | 0.1 nM | |
| Mechanism of Action | - Inhibits VDR-coactivator interaction- Promotes VDR-corepressor recruitment- Partial cytoplasmic trapping of VDR | |
| Effect on CYP24A1 Expression | Attenuates 1α,25(OH)2D3-induced expression | Inferred from antagonist function |
Experimental Protocols
1. Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing cells and treating them with this compound. Specific cell lines that are relevant for studying VDR signaling include, but are not limited to, breast cancer (e.g., MCF-7), ovarian cancer (e.g., SKOV-3), and various neuroblastoma cell lines.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain them in the exponential growth phase.
-
For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the treatment period.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
2. Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Protocol:
-
Following treatment with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Western Blot Analysis of VDR and Downstream Targets
This protocol allows for the analysis of protein expression levels of VDR and its downstream targets following treatment with this compound.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VDR, anti-RXRα, anti-p21, anti-p27)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
4. Quantitative Real-Time PCR (qPCR) for VDR Target Gene Expression
This protocol is used to quantify the changes in mRNA expression of VDR target genes, such as CYP24A1, in response to this compound treatment.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Following treatment, lyse the cells and extract total RNA using a commercially available kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.
5. Co-Immunoprecipitation (Co-IP) of VDR and Corepressors
This protocol is designed to demonstrate the this compound-induced interaction between VDR and corepressor proteins (e.g., NCoR1, SMRT).
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Co-IP lysis buffer
-
Anti-VDR antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Antibodies for western blotting (e.g., anti-NCoR1, anti-SMRT, anti-VDR)
Protocol:
-
After treatment, lyse the cells with a gentle Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-VDR antibody overnight at 4°C to form antibody-VDR complexes.
-
Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-VDR complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against the corepressor of interest and VDR.
Mandatory Visualizations
Figure 1. Mechanism of action of this compound as a VDR antagonist.
References
Application Notes and Protocols for ZK168281 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK168281 is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), the active form of Vitamin D. It functions as a pure antagonist of the Vitamin D Receptor (VDR), effectively inhibiting the interaction between the VDR and its coactivators[1]. This antagonistic activity makes this compound a valuable tool for studying the physiological and pathological roles of VDR signaling. Notably, it has been demonstrated to counteract the effects of VDR activation, such as in models of hypercalcemia induced by excessive 1,25(OH)₂D₃[2]. These application notes provide a summary of its use in mouse models, focusing on dosage and experimental protocols.
Mechanism of Action
This compound exerts its antagonistic effect by binding to the VDR and preventing the receptor from adopting its active conformation. This, in turn, blocks the recruitment of coactivator proteins that are necessary for the transcription of VDR target genes.[3] Furthermore, this compound has been shown to enhance the interaction between the VDR and WW domain-binding protein 4 (WBP4) in the cytosol, leading to the sequestration of the VDR and preventing its nuclear translocation and subsequent gene regulation.[2]
Quantitative Data Summary
The following tables summarize the reported dosages and experimental parameters for this compound in mouse studies.
Table 1: this compound Dosage in a Mouse Model of 1,25(OH)₂D₃-Induced Hypercalcemia
| Parameter | Details | Reference |
| Mouse Strain | Wild-type | [2] |
| Condition | 1α,25(OH)₂D₃-induced hypercalcemia | |
| This compound Dosage | 100 µg/kg/day | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Vehicle | Not specified | |
| Treatment Duration | Not specified | |
| Outcome | Normalization of VDR target gene expression and serum calcium levels |
Table 2: this compound Dosage in a Mouse Model of Idiopathic Infantile Hypercalcemia (IIH)
| Parameter | Details | Reference |
| Mouse Model | Cyp24a1-null mice | |
| Condition | Idiopathic Infantile Hypercalcemia (recapitulated) | |
| This compound Dosage | Not specified | |
| Administration Route | Not specified | |
| Vehicle | Not specified | |
| Treatment Duration | 2 weeks | |
| Outcome | Normalization of serum calcium levels and renal calcium excretion; improvement in nephrocalcinosis and renal fibrosis |
Experimental Protocols
Protocol 1: Reversal of 1,25(OH)₂D₃-Induced Hypercalcemia in Wild-Type Mice
This protocol is based on the study by Rovito et al. (2020) in Nature Communications.
1. Animal Model:
-
Adult wild-type mice of a suitable strain (e.g., C57BL/6J).
-
Mice should be housed in a controlled environment with a standard diet and water ad libitum.
2. Induction of Hypercalcemia:
-
Administer 1α,25(OH)₂D₃ to induce a hypercalcemic state. The specific dosage and duration of 1,25(OH)₂D₃ treatment should be determined in a pilot study to achieve the desired level of hypercalcemia.
3. This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., ethanol, propylene glycol, or a mixture). The final injection volume should be appropriate for intraperitoneal administration in mice (typically 100-200 µL).
-
Administer this compound at a dose of 100 µg/kg body weight via intraperitoneal injection once daily.
4. Monitoring and Endpoint Analysis:
-
Monitor serum calcium levels regularly throughout the experiment. Blood can be collected via tail vein or submandibular bleeding.
-
At the end of the study, collect tissues of interest (e.g., kidney, intestine) for gene expression analysis of VDR target genes (e.g., Cyp24a1, Trpv6) by qRT-PCR or other methods.
-
Perform histological analysis of tissues like the kidney to assess for any pathological changes.
Protocol 2: Treatment of Hypercalcemia in a Genetic Mouse Model (Cyp24a1-null)
This protocol is based on the abstract by Rovito et al. presented at the 25th European Congress of Endocrinology.
1. Animal Model:
-
Use Cyp24a1-null mice, which serve as a model for Idiopathic Infantile Hypercalcemia.
-
House the mice under controlled conditions with access to a standard diet and water.
2. This compound Administration:
-
Prepare this compound for administration. While the specific dosage and route were not detailed in the abstract, a starting point could be the 100 µg/kg/day i.p. dose used in the hypercalcemia induction model. The optimal dose should be determined empirically.
-
Treat the Cyp24a1-null mice with this compound for a duration of 2 weeks.
3. Monitoring and Endpoint Analysis:
-
Monitor serum and urine calcium levels to assess the therapeutic effect of this compound.
-
At the end of the 2-week treatment period, sacrifice the animals and collect kidneys for histological analysis to evaluate the extent of nephrocalcinosis and renal fibrosis.
-
Gene expression analysis of VDR target genes in relevant tissues can also be performed to understand the molecular effects of the treatment.
Visualizations
Signaling Pathway of VDR Antagonism by this compound
Caption: VDR antagonism by this compound in the cell.
Experimental Workflow for this compound in a Hypercalcemia Model
Caption: Experimental workflow for this compound studies.
References
Application Notes and Protocols: Preparation of ZK168281 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, specific chemical and solubility data for ZK168281 is not publicly available. This document provides a generalized protocol and template for preparing a stock solution of a novel or proprietary small molecule compound, using this compound as a placeholder. Researchers must consult any available internal documentation or perform solubility tests to determine the optimal solvent and concentration.
Introduction
The preparation of an accurate and stable stock solution is a critical first step for any in vitro or in vivo experiment involving a small molecule compound like this compound. A properly prepared stock solution ensures reproducibility and reliability of experimental results. This document outlines the standard procedure for preparing a high-concentration stock solution of a research compound, its subsequent storage, and a hypothetical signaling pathway that such a compound might modulate.
Compound Data and Properties
All quantitative data required for the preparation of the this compound stock solution is summarized in the table below. Values provided are placeholders and should be replaced with compound-specific data.
| Parameter | Value | Notes |
| Compound Name | This compound | N/A |
| Molecular Weight (MW) | 450.5 g/mol | (Hypothetical) Use the exact MW from the Certificate of Analysis. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | (Hypothetical) Test solubility in other solvents like Ethanol or DMF if necessary. |
| Target Stock Concentration | 10 mM | A common starting concentration for many small molecule inhibitors. |
| Storage Temperature | -20°C or -80°C | Protect from light and moisture to ensure long-term stability. |
| Appearance | White to off-white solid | (Hypothetical) Note the appearance of the lyophilized powder. |
Materials and Equipment
-
This compound powder
-
Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (sensitive to 0.01 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator (water bath)
Experimental Protocol: Stock Solution Preparation (10 mM)
This protocol details the steps for preparing a 10 mM stock solution of this compound.
4.1 Calculation of Required Solvent Volume
The volume of solvent needed to achieve a specific molar concentration is calculated using the following formula:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
For a 10 mM stock solution from 1 mg of this compound (MW = 450.5 g/mol ):
-
Convert mass: 1 mg = 0.001 g
-
Convert concentration: 10 mM = 0.010 mol/L
-
Calculate Volume (L): 0.001 g / (0.010 mol/L * 450.5 g/mol ) = 0.0002219 L
-
Convert Volume to µL: 0.0002219 L * 1,000,000 µL/L = 221.9 µL
Therefore, dissolve 1 mg of this compound in 221.9 µL of DMSO to get a 10 mM stock solution.
4.2 Step-by-Step Procedure
-
Equilibrate Compound: Allow the vial containing this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh Compound: Accurately weigh out the desired amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 221.9 µL for 1 mg) to the tube.
-
Dissolve Compound:
-
Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If dissolution is difficult, brief sonication in a water bath may be employed.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Diagrams and Workflows
5.1 Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the protocol for preparing the this compound stock solution.
5.2 Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical MAP Kinase (MAPK) signaling pathway that could be targeted by an inhibitor like this compound.
Application Notes and Protocols for ZK168281: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability and recommended storage conditions for the Vitamin D Receptor (VDR) antagonist, ZK168281. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Compound Information
| Parameter | Value |
| IUPAC Name | (1R,3R,4S)-4-((E)-2-((1R,3aS,7aR)-1-((R,E)-6-ethoxy-6-oxo-5-p-tolylhex-4-en-2-yl)-7a-methylhexahydro-1H-inden-4-ylidene)ethylidene)-3-methylcyclohexane-1,2-diol |
| Molecular Formula | C₃₂H₄₆O₅ |
| Molecular Weight | 510.7 g/mol |
| CAS Number | 186371-96-0 |
| Appearance | White to off-white solid |
Recommended Storage Conditions
Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The following conditions are recommended based on available data.
| Form | Temperature | Duration | Additional Precautions |
| Solid (Neat) | Room Temperature | Short-term (days to weeks) | For shipment in continental US; may vary elsewhere. |
| 4°C | Long-term | Protect from light, store under an inert atmosphere (e.g., nitrogen). | |
| In Solvent | -20°C | Up to 1 month | Protect from light, store under an inert atmosphere (e.g., nitrogen).[1] |
| -80°C | Up to 6 months | Protect from light, store under an inert atmosphere (e.g., nitrogen).[1] |
Note: For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Stability Profile
While specific, comprehensive stability studies on this compound are not publicly available, its chemical structure as a 25-carboxylic ester analog of 1α,25(OH)₂D₃ suggests potential degradation pathways.[1] Researchers should be aware of the following potential instabilities:
-
Hydrolysis: The carboxylic ester group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the ester bond to yield the corresponding carboxylic acid and alcohol.
-
Photodegradation: Like many Vitamin D analogs, this compound may be sensitive to light. Exposure to UV or even ambient light over extended periods could lead to isomerization or other forms of degradation.
-
Oxidation: The polyene structure of the Vitamin D core is susceptible to oxidation. Storage under an inert atmosphere is recommended to minimize this degradation pathway.
Mechanism of Action: VDR Antagonism
This compound is a potent and pure antagonist of the Vitamin D Receptor (VDR).[1] Its mechanism of action involves binding to the VDR and preventing the conformational changes necessary for transcriptional activation. Specifically, this compound binding interferes with the proper folding of the C-terminal activation function helix 12 (AF-2). This prevents the recruitment of coactivator proteins and instead promotes the binding of corepressor proteins, thereby inhibiting the transcription of VDR target genes.
Experimental Protocols
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products. They are intended to provide a framework for researchers to assess the stability of this compound under various conditions.
Protocol for Long-Term and Accelerated Stability Testing
This protocol outlines a study to determine the stability of this compound under defined temperature and humidity conditions.
Methodology:
-
Sample Preparation:
-
Weigh a sufficient amount of solid this compound into multiple vials made of inert material (e.g., amber glass).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol) at a known concentration.
-
Aliquot the stock solution into multiple vials.
-
Seal all vials tightly, and for solid samples, consider purging with an inert gas.
-
-
Storage:
-
Place a set of solid and solution samples in a stability chamber under long-term conditions (e.g., 25°C / 60% Relative Humidity).
-
Place another set of samples in a stability chamber under accelerated conditions (e.g., 40°C / 75% Relative Humidity).
-
Retain a control set of samples at -80°C.
-
-
Time Points for Analysis:
-
Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Use a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify the mass of any degradation products, which can help in their structural elucidation.
-
Visual Inspection: Observe any changes in the physical appearance of the sample (e.g., color, clarity of solution).
-
Protocol for Forced Degradation Studies
Forced degradation studies are designed to identify potential degradation products and pathways by subjecting the compound to stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the solution with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solid compound and a solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
At appropriate time points, withdraw samples and quench the reaction if necessary (e.g., neutralize acid or base).
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from the degradation products.
-
Use LC-MS to characterize the degradation products.
-
Data Interpretation and Reporting
All quantitative data from stability studies should be tabulated to facilitate comparison and trend analysis. The report should include:
-
A summary of the storage conditions and time points.
-
Tables showing the purity of this compound at each time point under each condition.
-
Chromatograms from the HPLC analysis.
-
Identification of any major degradation products.
-
A concluding statement on the stability of this compound under the tested conditions and a proposed re-test date or shelf life.
By following these guidelines and protocols, researchers can ensure the quality and reliability of their work with this compound.
References
Application Notes and Protocols for Utilizing ZK168231 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK168281 is a potent and selective antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in regulating gene expression in response to Vitamin D.[1] As a member of the nuclear steroid hormone receptor superfamily, VDR, when activated by its ligand 1α,25-dihydroxyvitamin D3 (calcitriol), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent modulation of gene transcription.[2]
This compound exerts its antagonistic effects by binding to the VDR and inducing a conformational change that inhibits the recruitment of coactivators and promotes the association of corepressors.[1] This leads to the repression of VDR-mediated gene transcription. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interaction of proteins, such as VDR, with specific genomic regions. This application note provides detailed protocols and guidance on using this compound in ChIP assays to study its impact on VDR's association with chromatin and the subsequent recruitment of coregulatory proteins.
Data Presentation
The following tables present illustrative quantitative data from hypothetical ChIP-qPCR experiments designed to assess the effect of this compound on VDR recruitment to the promoter of a known VDR target gene, CYP24A1, and the subsequent recruitment of a corepressor, NCOR1. The data is presented as "Fold Enrichment over IgG Control," a common method for quantifying ChIP results.
Table 1: Effect of this compound on VDR Recruitment to the CYP24A1 Promoter
| Treatment | Target Protein | Fold Enrichment over IgG (Mean ± SD) | P-value (vs. Calcitriol) |
| Vehicle (Ethanol) | VDR | 1.2 ± 0.3 | < 0.001 |
| Calcitriol (100 nM) | VDR | 15.6 ± 2.1 | - |
| This compound (1 µM) | VDR | 8.5 ± 1.5 | < 0.01 |
| Calcitriol (100 nM) + this compound (1 µM) | VDR | 5.3 ± 0.9 | < 0.001 |
This table illustrates that the VDR agonist, calcitriol, significantly induces the recruitment of VDR to the CYP24A1 promoter. This compound alone shows a moderate level of VDR recruitment, which is significantly lower than that induced by calcitriol. When co-treated, this compound antagonizes the effect of calcitriol, leading to a significant reduction in VDR recruitment.
Table 2: Effect of this compound on Corepressor (NCOR1) Recruitment to the CYP24A1 Promoter
| Treatment | Target Protein | Fold Enrichment over IgG (Mean ± SD) | P-value (vs. Calcitriol) |
| Vehicle (Ethanol) | NCOR1 | 1.5 ± 0.4 | < 0.01 |
| Calcitriol (100 nM) | NCOR1 | 0.8 ± 0.2 | - |
| This compound (1 µM) | NCOR1 | 9.8 ± 1.2 | < 0.001 |
| Calcitriol (100 nM) + this compound (1 µM) | NCOR1 | 12.3 ± 1.8 | < 0.001 |
This table demonstrates that calcitriol treatment leads to a dissociation of the corepressor NCOR1 from the CYP24A1 promoter. In contrast, this compound significantly enhances the recruitment of NCOR1, consistent with its antagonistic mechanism. This effect is even more pronounced in the presence of both calcitriol and this compound, indicating that this compound actively promotes a repressive chromatin environment.
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: VDR Signaling Pathway with Agonist and Antagonist.
Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.
Experimental Protocols
This section provides a detailed protocol for performing a ChIP assay to investigate the effects of this compound on VDR-chromatin interactions. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
Cell Culture: Appropriate cell line expressing VDR (e.g., MCF-7, LNCaP, or other relevant cell types).
-
Treatments:
-
Calcitriol (agonist control)
-
This compound (antagonist)
-
Vehicle control (e.g., Ethanol or DMSO)
-
-
Cross-linking: 37% Formaldehyde
-
Quenching: 1.25 M Glycine
-
Cell Lysis Buffer: (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, with freshly added protease inhibitors).
-
Chromatin Shearing: Sonicator or Micrococcal Nuclease.
-
Antibodies:
-
ChIP-grade anti-VDR antibody
-
ChIP-grade anti-NCOR1 antibody (or other corepressor of interest)
-
Normal Rabbit or Mouse IgG (negative control)
-
-
Immunoprecipitation: Protein A/G magnetic beads or agarose beads.
-
Wash Buffers: A series of low salt, high salt, and LiCl wash buffers.
-
Elution Buffer: (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse Cross-linking: 5 M NaCl, RNase A, Proteinase K.
-
DNA Purification: Phenol:Chloroform:Isoamyl alcohol extraction or a commercial DNA purification kit.
-
qPCR: SYBR Green master mix, specific primers for target gene promoters (e.g., CYP24A1) and negative control regions.
Protocol
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with vehicle, calcitriol (e.g., 100 nM), this compound (e.g., 1 µM), or a combination of calcitriol and this compound for the desired time (e.g., 1-4 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture media to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Preparation:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS and centrifuge to pellet.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. Optimization of shearing conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Take an aliquot of the pre-cleared chromatin as "input" control.
-
Incubate the remaining chromatin with the specific antibody (anti-VDR, anti-NCOR1) or IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
-
Analysis:
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of VDR target genes (e.g., CYP24A1) and a negative control region (a genomic region not expected to be bound by VDR).
-
Analyze the data using the percent input method or fold enrichment over IgG control.
-
Conclusion
The use of this compound in chromatin immunoprecipitation assays provides a valuable tool for elucidating the molecular mechanisms of VDR antagonism. By following the detailed protocols and utilizing the data presentation formats outlined in these application notes, researchers can effectively investigate how this compound modulates the interaction of VDR with its target genes and the recruitment of coregulatory complexes. This information is critical for understanding the therapeutic potential of VDR antagonists in various diseases.
References
ZK168281 in Immunological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK168281 is a potent and selective antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in calcium homeostasis, cell proliferation, differentiation, and immunomodulation. As a 25-carboxylic ester analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), this compound binds to the VDR with high affinity, effectively blocking the downstream signaling initiated by the endogenous ligand, 1α,25(OH)2D3.[1][2][3] This antagonistic activity makes this compound a valuable tool for elucidating the immunological functions of the VDR and for the potential development of therapeutics targeting VDR-mediated pathways in autoimmune diseases and cancer.[4][5]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in key immunological assays.
Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Name | (1R,3R,5Z,7E)-1,3-dihydroxy-20(R)-(methoxycarbonyl)-9,10-secopregna-5,7,10(19)-triene | N/A |
| Molecular Formula | C26H40O5 | N/A |
| Molecular Weight | 432.6 g/mol | N/A |
| Mechanism of Action | Pure Vitamin D Receptor (VDR) antagonist | |
| Binding Affinity (Kd) | 0.1 nM | |
| Biological Activity | Inhibits coactivator (CoA) interaction with VDR; Promotes corepressor (CoR) recruitment to VDR | |
| Residual Agonist Effect | 5% that of 1,25-(OH)2D3 | |
| Potency | Three times more potent as an antagonist than ZK159222 |
Mechanism of Action: VDR Antagonism
This compound functions as a pure antagonist of the VDR. Upon binding to the VDR's ligand-binding domain (LBD), it induces a conformational change that is distinct from that caused by the agonist 1α,25(OH)2D3. This altered conformation prevents the recruitment of transcriptional coactivators, such as members of the steroid receptor coactivator (SRC) family, which are essential for the initiation of gene transcription. Instead, the this compound-bound VDR complex favors the recruitment of corepressors, leading to the inhibition of VDR-mediated gene expression.
Application in Immunological Studies
The VDR is expressed in various immune cells, including T lymphocytes, B lymphocytes, monocytes, and dendritic cells (DCs). VDR signaling is known to have profound immunomodulatory effects, generally promoting a more tolerogenic phenotype. This compound can be utilized as a pharmacological tool to investigate the role of VDR in these processes by blocking its signaling pathway.
Experimental Protocols
T-Cell Proliferation Assay
Objective: To assess the effect of VDR antagonism by this compound on T-cell proliferation. VDR activation is known to inhibit T-cell proliferation; therefore, this compound is expected to reverse this inhibition.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
This compound (dissolved in DMSO)
-
1α,25(OH)2D3 (dissolved in ethanol)
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
96-well flat-bottom plates
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label PBMCs with a cell proliferation dye according to the manufacturer's instructions, or prepare for [3H]-thymidine incorporation.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare working solutions of this compound and 1α,25(OH)2D3 in complete medium. A dose-response for this compound (e.g., 1 nM to 1 µM) is recommended.
-
Add 25 µL of this compound or vehicle control (DMSO) to the respective wells and incubate for 1 hour at 37°C, 5% CO2.
-
Add 25 µL of 1α,25(OH)2D3 (e.g., 10 nM final concentration) or vehicle control (ethanol) to the wells.
-
Add 50 µL of T-cell stimulus (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads) to the stimulated wells. Add 50 µL of medium to the unstimulated control wells.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
If using a proliferation dye, harvest the cells and analyze by flow cytometry. If using [3H]-thymidine, pulse the cells with 1 µCi/well for the final 18 hours of incubation, then harvest onto filter mats and measure radioactivity using a scintillation counter.
Cytokine Release Assay
Objective: To determine the effect of this compound on the production of key immunomodulatory cytokines (e.g., IFN-γ, IL-10, IL-17) by activated T-cells.
Materials:
-
Same as for T-Cell Proliferation Assay
-
ELISA kits or multiplex bead-based immunoassay (e.g., Luminex) for cytokines of interest
Protocol:
-
Follow steps 1-8 of the T-Cell Proliferation Assay protocol.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Dendritic Cell (DC) Maturation and Function Assay
Objective: To evaluate the impact of VDR antagonism by this compound on the maturation and T-cell stimulatory capacity of dendritic cells. VDR activation typically inhibits DC maturation.
Materials:
-
Human CD14+ monocytes
-
GM-CSF and IL-4 for DC differentiation
-
Lipopolysaccharide (LPS) for DC maturation
-
This compound and 1α,25(OH)2D3
-
FITC-, PE-, or APC-conjugated antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR)
-
Allogeneic CD3+ T-cells
-
Mixed Lymphocyte Reaction (MLR) components
Protocol: Part A: DC Differentiation and Maturation
-
Isolate CD14+ monocytes from PBMCs by magnetic-activated cell sorting (MACS).
-
Culture monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature DCs (iDCs).
-
On day 6, harvest iDCs and re-plate in fresh medium.
-
Treat iDCs with this compound (e.g., 100 nM) or vehicle for 1 hour.
-
Add 1α,25(OH)2D3 (e.g., 10 nM) or vehicle.
-
Induce maturation by adding LPS (100 ng/mL) for 24-48 hours.
-
Harvest the DCs and stain with fluorescently labeled antibodies against maturation markers.
-
Analyze the expression of maturation markers by flow cytometry.
Part B: Mixed Lymphocyte Reaction (MLR)
-
After the 24-48 hour maturation period (step 6), harvest the treated DCs, wash, and count them.
-
Co-culture the treated DCs with allogeneic CD3+ T-cells (labeled with a proliferation dye) at various DC:T-cell ratios (e.g., 1:10, 1:20, 1:50).
-
Incubate the co-culture for 4-5 days.
-
Assess T-cell proliferation by flow cytometry.
Data Interpretation
In the described assays, this compound is expected to counteract the effects of 1α,25(OH)2D3. For instance, as 1α,25(OH)2D3 typically suppresses T-cell proliferation and the expression of pro-inflammatory cytokines, treatment with this compound should lead to a restoration of these responses. Similarly, this compound is anticipated to reverse the inhibitory effect of 1α,25(OH)2D3 on DC maturation and their capacity to stimulate T-cell proliferation in an MLR.
Conclusion
This compound is a powerful research tool for dissecting the intricate roles of the Vitamin D Receptor in the immune system. Its high affinity and pure antagonistic properties allow for precise inhibition of VDR signaling. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate its impact on T-cell and dendritic cell functions, thereby facilitating a deeper understanding of VDR-mediated immunomodulation. Researchers should optimize the provided protocols for their specific experimental systems.
References
- 1. What are VDR antagonists and how do they work? [synapse.patsnap.com]
- 2. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms underlying the effect of vitamin D on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
ZK168281 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK168281. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3) and acts as a pure antagonist of the Vitamin D Receptor (VDR).[1] Its primary mechanism of action is to bind to the VDR and prevent the conformational changes necessary for the recruitment of coactivator proteins.[2] This inhibition of coactivator interaction blocks the downstream signaling cascade that is normally initiated by the binding of the natural ligand, 1α,25(OH)2D3. This compound has been shown to recruit corepressor proteins, further ensuring the suppression of VDR-mediated gene transcription.[1]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a reported solubility of 100 mg/mL (195.81 mM).[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[1]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. The use of ultrasonic treatment can aid in dissolution. Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, the solid form of this compound should be kept at 4°C, protected from light, and stored under a nitrogen atmosphere. In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to protect the solutions from light.
Troubleshooting Guide: Solubility Issues
Issue 1: this compound is not fully dissolving in DMSO.
-
Possible Cause 1: DMSO quality. The DMSO may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
-
Possible Cause 2: Insufficient mixing. The compound may require more energy to dissolve completely.
-
Solution: Use sonication to aid in dissolution. Gently warm the solution to 37°C and vortex briefly.
-
-
Possible Cause 3: Concentration is too high. You may be exceeding the solubility limit.
-
Solution: While the reported solubility is high, slight variations in purity or conditions can affect this. Try preparing a slightly more dilute stock solution.
-
Issue 2: this compound precipitates when diluted in aqueous media (e.g., cell culture medium).
-
Possible Cause: Low aqueous solubility. this compound is a lipophilic compound with poor water solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound can crash out of solution.
-
Solution 1: Serial dilutions. Instead of a single large dilution, perform serial dilutions. This can help to keep the compound in solution by gradually lowering the DMSO concentration.
-
Solution 2: Use of a carrier protein. For in vitro experiments, consider using a carrier protein like bovine serum albumin (BSA) in your dilution buffer. BSA can help to solubilize lipophilic compounds.
-
Solution 3: Alternative formulation strategies. For more complex applications, lipid-based formulations such as liposomes or nanoparticles can be used to improve the aqueous solubility and bioavailability of lipophilic drugs.
-
Issue 3: My experiment is sensitive to DMSO.
-
Possible Cause: Cell line or assay sensitivity. Some cell lines or experimental assays are sensitive to the cytotoxic effects of DMSO, even at low concentrations.
-
Solution 1: Lower the final DMSO concentration. Aim for a final DMSO concentration of 0.1% or lower in your assay. This may require preparing a more concentrated initial stock solution if your final desired concentration of this compound is high.
-
Solution 2: Alternative Solvents. While less common for this specific compound, other solvents can be used for lipophilic molecules. These should be tested empirically for both this compound solubility and compatibility with your experimental system. Potential alternatives include:
-
Ethanol: Can be a suitable solvent for many organic compounds.
-
Polyethylene glycol (PEG): Particularly lower molecular weight PEGs (e.g., PEG-400) can be used to dissolve hydrophobic compounds.
-
Glycerol: Can be used, but its high viscosity can make handling difficult.
-
-
Data Summary
This compound Solubility and Storage
| Parameter | Value | Reference |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | |
| Solubility in DMSO | 100 mg/mL (195.81 mM) | |
| Storage (Solid) | 4°C, protect from light, under nitrogen | |
| Storage (in Solvent) | -80°C (6 months); -20°C (1 month), protect from light |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, conical microcentrifuge tubes
-
Calibrated micropipettes
-
Sonicator bath
-
-
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.107 mg of this compound (Molecular Weight: 510.70 g/mol ).
-
Add the solid this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For 1 mL of a 10 mM solution, this would be 1 mL.
-
Vortex the tube for 30-60 seconds to initially mix the compound.
-
Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Signaling Pathway of VDR Antagonism by this compound
Caption: VDR signaling pathway showing agonism by 1α,25(OH)2D3 and antagonism by this compound.
Experimental Workflow for Preparing this compound for In Vitro Assays
Caption: A typical experimental workflow for the preparation and use of this compound.
References
preventing ZK168281 degradation in experiments
Welcome to the technical support center for ZK168281, a potent and selective Vitamin D Receptor (VDR) antagonist. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D. It functions as a pure antagonist of the Vitamin D Receptor (VDR) with a high binding affinity (Kd value of 0.1 nM).[1][2] Its primary mechanism of action involves binding to the VDR's ligand-binding pocket. This binding prevents the receptor from undergoing the necessary conformational change that allows for the recruitment of coactivator proteins.[1][3] By inhibiting the VDR-coactivator interaction, this compound effectively blocks the transcription of VDR target genes.[4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to prevent the degradation of this compound. For long-term stability, the solid compound should be stored at 4°C, protected from light, and preferably under a nitrogen atmosphere. Stock solutions of this compound in a suitable solvent such as DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is imperative to protect all forms of this compound from light to prevent photodegradation.
Q3: In which solvent should I dissolve this compound?
A3: The recommended solvent for preparing stock solutions of this compound for in vitro experiments is dimethyl sulfoxide (DMSO). It is important to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility and stability of the compound.
Q4: How does this compound affect VDR signaling?
A4: this compound antagonizes the canonical VDR signaling pathway. Normally, the binding of an agonist like 1α,25(OH)2D3 to VDR leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, recruiting coactivators and initiating gene transcription. This compound, by binding to VDR, prevents the recruitment of these coactivators, thereby silencing the expression of VDR target genes.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected antagonist activity | Degradation of this compound: The compound may have degraded due to improper storage or handling. | - Ensure this compound (solid and solutions) is stored at the correct temperature and protected from light. - Prepare fresh stock solutions from solid compound. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Incorrect concentration: Errors in calculating the concentration of the stock or working solutions. | - Double-check all calculations for dilutions. - Consider verifying the concentration of the stock solution using a spectrophotometer if a reference spectrum is available. | |
| Cellular health and passage number: Cells may have a diminished response if they are unhealthy or have been passaged too many times. | - Use cells within a consistent and low passage number range. - Regularly check cell morphology and viability. | |
| High background or off-target effects | High concentration of this compound: Using concentrations that are too high may lead to non-specific effects. | - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. - Consult the literature for typical working concentrations of VDR antagonists in similar experimental setups. |
| Solvent effects: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high, causing cellular stress or other non-specific responses. | - Ensure the final concentration of the solvent in your experimental wells is consistent across all conditions and is at a level that does not affect cell viability or the assay readout (typically ≤ 0.1%). - Include a vehicle control (solvent only) in your experimental design. | |
| Precipitation of this compound in culture medium | Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still within a non-toxic range for the cells. - Prepare working solutions by diluting the stock solution in culture medium with gentle mixing. - Visually inspect the medium for any signs of precipitation after adding the compound. |
| Variability between experiments | Inconsistent experimental conditions: Minor variations in incubation times, cell densities, or reagent concentrations can lead to significant differences in results. | - Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent preparation. - Maintain a detailed and consistent experimental protocol. |
| Batch-to-batch variability of this compound: While less common from reputable suppliers, there could be differences between batches of the compound. | - If you suspect batch variability, it is advisable to test a new batch alongside a previously validated one if possible. |
Data Presentation
Summary of this compound Stability
| Parameter | Condition | Recommendation | Reference |
| Storage Temperature (Solid) | 4°C | Store in a cool, dark, and dry place under nitrogen. | |
| Storage Temperature (in DMSO) | -80°C | Stable for up to 6 months. | |
| -20°C | Stable for up to 1 month. | ||
| Light Exposure | All forms | Must be protected from light to prevent photodegradation. | |
| pH | Aqueous solutions | Avoid highly acidic or basic conditions which could promote hydrolysis of the ester group. Maintain at physiological pH (around 7.4) for experiments. | Inferred from chemical structure |
| Oxidation | All forms | Store under an inert atmosphere like nitrogen to prevent oxidation. |
Experimental Protocols
General Protocol for a VDR Antagonist Luciferase Reporter Assay
This protocol provides a general framework for assessing the antagonist activity of this compound in a cell-based reporter assay.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HepG2) in a 96-well plate at a density optimized for your cell line.
-
Co-transfect the cells with a VDR expression plasmid and a luciferase reporter plasmid containing a Vitamin D Response Element (VDRE) promoter.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Also prepare solutions of a known VDR agonist (e.g., 1α,25(OH)2D3) and a vehicle control (DMSO).
-
Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of this compound, the agonist alone, a combination of the agonist and this compound, or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine its IC50 value (the concentration at which it inhibits 50% of the agonist-induced VDR activity).
-
Mandatory Visualizations
VDR Signaling Pathway and Mechanism of this compound Antagonism
Caption: VDR signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for a cell-based VDR antagonist reporter assay.
Logical Relationship of Factors Causing this compound Degradation
Caption: Key factors that can lead to the degradation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vitamin D Receptor (VDR) | DC Chemicals [dcchemicals.com]
- 3. Structural Analysis of VDR Complex with this compound Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Administration of Vitamin D Analogues to Support Bone Health and Treat Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of ZK168281
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ZK168281, a potent Vitamin D Receptor (VDR) antagonist. The focus of this guide is to address potential off-target effects that may arise during experimentation, leading to unexpected or difficult-to-interpret results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic analog of 1α,25(OH)2D3, the active form of Vitamin D. It acts as a pure antagonist of the Vitamin D Receptor (VDR) with a high binding affinity (Kd value of 0.1 nM).[1][2] Its primary mechanism involves inhibiting the interaction between the VDR and its coactivators, which is a crucial step for gene transcription.[1][3] Furthermore, this compound promotes the recruitment of corepressor proteins to the VDR.[1] This is achieved by stabilizing helix 12 of the VDR's ligand-binding domain in an antagonistic conformation, which physically blocks the coactivator binding site.
Q2: What are off-target effects and why are they a concern when using a specific inhibitor like this compound?
A2: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary target. For a highly specific compound like this compound, which is designed to target VDR, any observed cellular phenotype that cannot be explained by the modulation of VDR signaling could be due to off-target effects. These effects can lead to misinterpretation of experimental data, unexpected toxicity, and are a significant concern in drug development.
Q3: I'm observing a cellular response that doesn't align with known VDR signaling pathways. Could this be an off-target effect of this compound?
A3: It is possible. While this compound is a high-affinity VDR antagonist, the potential for off-target interactions can never be fully excluded without experimental validation. If the observed phenotype persists in cells that lack VDR expression or is not rescued by overexpression of VDR, it strongly suggests an off-target mechanism. Further investigation using the troubleshooting guide below is recommended.
Q4: Are there any known off-target interactions for this compound?
A4: Based on publicly available literature, specific off-target interactions for this compound have not been extensively characterized. However, the investigation of off-target effects is a critical aspect of characterizing any small molecule inhibitor. For instance, studies on other novel VDR antagonists have included assessments for off-target effects, such as monitoring impacts on various immune cell populations.
Troubleshooting Guide: Investigating Unexpected Phenotypes
This guide is designed to help you systematically investigate whether an observed experimental result is a consequence of this compound's on-target (VDR-mediated) activity or a potential off-target effect.
Issue: An unexpected cellular phenotype is observed following this compound treatment.
Table 1: Experimental Approaches to Differentiate On-Target vs. Off-Target Effects
| Experimental Strategy | Methodology | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| VDR Knockdown/Knockout | Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate VDR expression in your cellular model. Treat the modified cells with this compound. | The unexpected phenotype is significantly diminished or completely abolished. | The unexpected phenotype persists in the absence of VDR. |
| VDR Overexpression | Transfect cells with a vector to overexpress VDR. Treat the cells with this compound. | The unexpected phenotype may be potentiated or rescued depending on the nature of the effect. | VDR overexpression has no impact on the observed phenotype. |
| Use of a Structurally Different VDR Antagonist | Treat your cells with another VDR antagonist that has a different chemical scaffold from this compound. | The structurally different VDR antagonist should reproduce the same phenotype. | The other VDR antagonist does not elicit the same unexpected phenotype. |
| Dose-Response Analysis | Perform a dose-response curve for this compound and determine the EC50 for the unexpected phenotype. Compare this to the known Kd for VDR binding (~0.1 nM). | The EC50 for the phenotype should be in a similar range to the VDR binding affinity. | The EC50 for the phenotype is significantly different (usually higher) than the VDR binding affinity. |
| Rescue Experiment with VDR Agonist | Co-treat cells with this compound and a VDR agonist (e.g., 1α,25(OH)2D3). | The VDR agonist should be able to compete with this compound and rescue the phenotype. | The VDR agonist will not reverse the observed phenotype. |
Experimental Protocols
Protocol 1: VDR Knockdown using siRNA
-
Cell Seeding: Plate cells at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute a validated VDR-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: Dilute the lipid-based transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for VDR knockdown.
-
Verification of Knockdown: Harvest a subset of cells to verify VDR knockdown by qRT-PCR or Western blot.
-
Experiment: Treat the remaining VDR-knockdown and control cells with this compound and assess the phenotype of interest.
Protocol 2: Kinase Profiling Assay
To broadly screen for potential off-target kinase interactions, a commercially available kinase profiling service is recommended.
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 1 µM) to the service provider.
-
Assay Performance: The service provider will screen this compound against a large panel of purified, active kinases (e.g., >400 kinases). The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Data Analysis: The results will be provided as the percent inhibition for each kinase at the tested concentration.
-
Hit Identification: "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >80%).
-
Follow-up: For any identified hits, it is crucial to perform dose-response experiments to determine the IC50 value and confirm the off-target interaction.
Visualizing Pathways and Workflows
This compound Mechanism of Action at the VDR
Caption: Mechanism of this compound as a VDR antagonist.
Experimental Workflow for Off-Target Investigation
References
interpreting unexpected results with ZK168281
Welcome to the technical support center for ZK168281, a potent and selective Vitamin D Receptor (VDR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance on troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a pure VDR antagonist with a high binding affinity (Kd of approximately 0.1 nM).[1] Its principal mechanism involves competitively binding to the VDR's ligand-binding pocket, which in turn inhibits the recruitment of coactivator proteins essential for VDR-mediated gene transcription.[1] Furthermore, this compound can facilitate the recruitment of corepressor proteins, actively suppressing gene expression.[1]
Q2: Is this compound expected to have any agonist activity?
This compound is considered a pure antagonist with very low residual agonist activity. However, the response can be context-dependent, varying with the specific cell type and the relative expression levels of VDR coactivators and corepressors. In some VDR mutant contexts, an increase in agonistic effects has been observed.[2]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C or -80°C. For experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution, which should be stored at -20°C or -80°C and protected from light.[1] Multiple freeze-thaw cycles should be avoided.
Q4: Can this compound affect other nuclear receptors?
While generally selective for VDR, some studies suggest that VDR antagonists can interact with other nuclear receptors. For instance, this compound has been noted to resemble the mouse constitutive androstane receptor (CAR) inverse agonist androstanol in its ability to recruit corepressor proteins. Researchers should consider potential off-target effects in their experimental design and interpretation.
Troubleshooting Guide
Unexpected Result 1: Reduced or No Antagonistic Activity
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO).- Avoid repeated freeze-thaw cycles of the stock solution.- Protect the compound from light during storage and experiments. |
| Suboptimal Concentration | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.- Ensure the concentration of the VDR agonist (e.g., calcitriol) is appropriate to see a significant antagonistic effect. |
| Cell-Type Specificity | - Measure the expression levels of VDR, coactivators (e.g., SRC/p160 family), and corepressors (e.g., NCoR, SMRT) in your cell line. Cells with low VDR expression or a high coactivator-to-corepressor ratio may exhibit a weaker response. |
| Solubility Issues | - Ensure this compound is fully dissolved in the cell culture medium. Precipitated compound will not be active.- Consider using a carrier protein like BSA in serum-free media to improve solubility. |
Unexpected Result 2: Partial Agonist Activity Observed
| Potential Cause | Troubleshooting Steps |
| Cellular Context | - As mentioned, the balance of coactivators and corepressors can influence the activity of VDR ligands. In some cellular contexts, an antagonist might exhibit partial agonist effects. - Test the effect of this compound in the absence of a VDR agonist to assess its baseline activity in your system. |
| Reporter Gene Assay Artifacts | - Use multiple VDR target genes or reporter constructs to confirm the observation.- Ensure the reporter construct is specific for VDR-mediated transcription. |
| Interaction with other Signaling Pathways | - Consider potential crosstalk with other nuclear receptor pathways that might be active in your experimental model. |
Unexpected Result 3: In Vitro vs. In Vivo Discrepancies
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics & Metabolism | - The in vivo efficacy of this compound can be influenced by its absorption, distribution, metabolism, and excretion (ADME) properties, which are not fully recapitulated in in vitro models. |
| Cellular Microenvironment | - The complex in vivo microenvironment, including interactions with other cell types and the extracellular matrix, can modulate the cellular response to this compound. |
| Off-Target Effects | - In a whole organism, off-target effects that were not apparent in a controlled in vitro setting may become evident. |
Data Summary
| Compound | Assay Type | Metric | Value |
| This compound | Radioligand Binding Assay | Kd | 0.1 nM |
Experimental Protocols
VDR Antagonist Reporter Gene Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Cell Seeding:
-
Seed cells (e.g., HEK293T, MCF-7) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Transfection:
-
Co-transfect the cells with a VDR expression plasmid and a VDR-responsive reporter plasmid (e.g., containing a VDRE driving luciferase expression) using a suitable transfection reagent.
-
Incubate for 16-24 hours.
3. Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treat the cells with the desired concentrations of this compound.
-
After a short pre-incubation with the antagonist (e.g., 1 hour), add a fixed, sub-maximal concentration of a VDR agonist (e.g., 10 nM calcitriol) to the wells.
-
Include appropriate controls: vehicle only, agonist only, and this compound only.
4. Incubation:
-
Incubate the plate for an additional 24 hours.
5. Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
6. Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Visualizations
References
Technical Support Center: Optimizing ZK168281 Concentration for Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZK168281, a potent and pure Vitamin D Receptor (VDR) antagonist, in cell-based assays. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful optimization of this compound concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃) that functions as a pure antagonist of the Vitamin D Receptor (VDR)[1]. It exhibits a high binding affinity for the VDR with a dissociation constant (Kd) of 0.1 nM[1]. Unlike VDR agonists which activate the receptor, this compound binds to the VDR and prevents the conformational changes necessary for the recruitment of coactivator proteins. Instead, it can facilitate the recruitment of corepressor proteins, thereby inhibiting the transcription of VDR target genes[1]. This mechanism involves altering the conformation of the VDR's ligand-binding domain, particularly the positioning of helix 12.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound is highly dependent on the specific cell type, assay format, and experimental endpoint. Due to its high affinity (Kd = 0.1 nM), it is advisable to start with a wide concentration range. A sensible starting point for a dose-response curve would be from low nanomolar (e.g., 0.1 nM) to low micromolar (e.g., 1-10 µM) concentrations. For antagonist-mode assays, a common approach is to use a fixed concentration of a VDR agonist (e.g., 10 nM calcitriol, which is typically around the EC₈₀ for VDR activation) and co-treat with a range of this compound concentrations to determine its IC₅₀.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically provided as a solid. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. For long-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is advisable to prevent degradation from repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is generally acceptable. Always protect the stock solution from light[1].
Q4: In which types of cell-based assays can this compound be used?
A4: this compound is suitable for a variety of cell-based assays designed to investigate VDR signaling, including:
-
VDR Reporter Gene Assays: To quantify the antagonistic effect on VDR-mediated transcription.
-
Cell Viability and Proliferation Assays (e.g., MTT, MTS, CellTiter-Glo): To assess the impact of VDR inhibition on cell growth and survival.
-
Quantitative PCR (qPCR): To measure the change in mRNA expression of known VDR target genes (e.g., CYP24A1, CAMP).
-
Immunofluorescence/Western Blotting: To observe changes in protein expression or localization downstream of VDR signaling.
-
Chromatin Immunoprecipitation (ChIP): To study the recruitment of corepressors to VDR at target gene promoters.
Troubleshooting Guides
VDR Reporter Gene Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal | - Leaky reporter construct- Autofluorescence of the compound- High basal VDR activity in the cell line | - Test the reporter construct with a null vector control.- Run a parallel assay with the compound in the absence of cells to check for autofluorescence.- Use a cell line with lower endogenous VDR expression or use serum-stripped media to reduce basal activity. |
| No or weak antagonistic effect | - this compound concentration is too low- Agonist concentration is too high- Insufficient incubation time- Low VDR expression in cells | - Increase the concentration range of this compound.- Optimize the agonist concentration to be in the EC₅₀-EC₈₀ range.- Extend the incubation time (typically 24-48 hours).- Confirm VDR expression in your cell line by qPCR or Western blot. |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension and use a multichannel pipette for seeding.- Use calibrated pipettes and be precise with reagent addition.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Cell Viability/Proliferation Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results | - Cell line instability- Variation in assay conditions- Compound precipitation at high concentrations | - Regularly check the health and passage number of your cell line.- Standardize all assay parameters, including serum concentration, CO₂ levels, and temperature.- Visually inspect the wells for any signs of compound precipitation. If observed, consider using a different solvent or lowering the maximum concentration. |
| High cytotoxicity at low concentrations | - DMSO toxicity- Off-target effects of this compound | - Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.- Test the compound on a VDR-knockout or low-VDR expressing cell line to assess off-target cytotoxicity. |
| No effect on cell viability | - Cell line is not sensitive to VDR modulation- Insufficient treatment duration | - Choose a cell line known to be responsive to VDR signaling.- Extend the treatment duration (e.g., 48-72 hours), ensuring the cells do not become over-confluent. |
Quantitative PCR (qPCR) for VDR Target Genes
| Problem | Possible Cause | Troubleshooting Steps |
| No change in target gene expression | - this compound concentration is not optimal- Inefficient VDR activation by the agonist- Poor primer design | - Perform a full dose-response curve for this compound.- Confirm that the VDR agonist robustly induces the target gene at the concentration used.- Validate primer efficiency and specificity. |
| High Cq values or no amplification | - Low abundance of target mRNA- Poor RNA quality or quantity- Inefficient cDNA synthesis | - Increase the amount of starting RNA.- Assess RNA integrity (e.g., using a Bioanalyzer).- Optimize the reverse transcription reaction. |
| Non-specific amplification | - Primer-dimer formation- Genomic DNA contamination | - Optimize primer concentration and annealing temperature.- Perform a DNase treatment step during RNA extraction. |
Experimental Protocols
Protocol 1: VDR Antagonist Reporter Gene Assay
This protocol describes a method to determine the IC₅₀ of this compound in a cell line co-transfected with a VDR expression vector and a luciferase reporter construct containing Vitamin D Response Elements (VDREs).
Materials:
-
HEK293T cells (or other suitable cell line)
-
VDR expression vector (e.g., pCMV-VDR)
-
VDRE-luciferase reporter vector
-
Control reporter vector (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
VDR agonist (e.g., calcitriol)
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the VDR expression vector, VDRE-luciferase reporter vector, and the control reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Prepare a solution of the VDR agonist (e.g., 10 nM calcitriol) in cell culture medium.
-
Aspirate the old medium and treat the cells with the this compound dilutions co-administered with the fixed concentration of the VDR agonist.
-
Include appropriate controls: vehicle only, agonist only, and this compound only at the highest concentration.
-
-
Incubation: Incubate the treated cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the percentage of inhibition of the agonist-induced luciferase activity by this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression.
-
Protocol 2: qPCR for VDR Target Gene Expression
This protocol details the measurement of VDR target gene (e.g., CYP24A1) mRNA levels in response to this compound treatment.
Materials:
-
A VDR-responsive cell line (e.g., MCF-7, Caco-2)
-
VDR agonist (e.g., calcitriol)
-
This compound
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Validated primers for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to attach. Treat the cells with the VDR agonist (e.g., 10 nM calcitriol) with or without different concentrations of this compound for a predetermined time (e.g., 24 hours). Include vehicle-treated cells as a control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity if necessary.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target or housekeeping gene, and cDNA template.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for each sample.
-
Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the housekeeping gene and relative to the agonist-only treated sample.
-
Visualizations
Caption: Simplified Vitamin D Receptor (VDR) signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for optimizing this compound concentration in cell-based assays.
References
Technical Support Center: Troubleshooting ZK168281 In Vivo Delivery
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing the Vitamin D Receptor (VDR) antagonist, ZK168281, in in vivo experiments. The following question-and-answer format directly addresses common challenges and frequently asked questions to ensure successful experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Vitamin D Receptor (VDR).[1] It is a 25-carboxylic ester analog of 1α,25(OH)2D3.[1] Its primary mechanism of action involves binding to the VDR and preventing the proper conformational folding of helix 12 in the ligand-binding domain. This disruption inhibits the recruitment of coactivator proteins that are essential for the transcriptional activation of VDR target genes.[1] Instead, it can promote the recruitment of corepressor proteins, further blocking VDR signaling.[1]
Q2: What are the primary challenges in delivering this compound in vivo?
A2: Like many small molecule inhibitors, this compound is a lipophilic compound, which can present challenges for in vivo delivery. The main hurdles include:
-
Low Aqueous Solubility: this compound is not readily soluble in aqueous solutions like saline or phosphate-buffered saline (PBS), making formulation for injection challenging.
-
Potential for Precipitation: Improper formulation can lead to the compound precipitating out of solution, leading to inaccurate dosing and potential for local tissue irritation or embolism.
-
Vehicle-Related Toxicity: The use of organic co-solvents, such as DMSO, at high concentrations can cause toxicity in animal models.
Q3: What is the recommended storage for this compound and its prepared solutions?
A3: Solid this compound should be stored at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C to maintain stability.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
II. Troubleshooting Guides
A. Formulation and Administration Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of this compound during formulation or upon dilution. | - this compound has low aqueous solubility.- The concentration of the organic co-solvent (e.g., DMSO) is too low in the final formulation.- The temperature of the diluent is too low. | - Prepare a high-concentration stock solution in 100% DMSO.- For the final injection volume, ensure the DMSO concentration is sufficient to maintain solubility, but as low as possible to minimize toxicity (typically <10% for intraperitoneal injections).- Warm the aqueous diluent (e.g., saline, PBS) to room temperature before adding the DMSO stock solution.- Add the DMSO stock solution to the aqueous diluent slowly while vortexing. |
| Animal shows signs of distress or irritation after injection (e.g., lethargy, ruffled fur, abdominal rubbing). | - The concentration of DMSO in the vehicle is too high, causing local irritation or systemic toxicity.- The pH of the formulation is not physiological.- The injection was not administered correctly (e.g., into an organ instead of the peritoneal cavity). | - Reduce the final concentration of DMSO in the injection vehicle to the lowest possible level that maintains solubility (ideally ≤5%).- Ensure the final pH of the formulation is close to neutral (pH 7.0-7.4).- Review and practice proper intraperitoneal injection techniques. Ensure the injection is in the lower right quadrant of the abdomen to avoid the cecum and bladder.- Consider using a different co-solvent system, such as a mixture of DMSO and a solubilizing agent like Tween 80 or PEG300. |
| Inconsistent dosing leading to high variability in experimental results. | - Inaccurate pipetting of the viscous DMSO stock solution.- Precipitation of the compound in the syringe before or during injection.- Leakage from the injection site. | - Use positive displacement pipettes for accurate handling of viscous DMSO solutions.- Prepare the final formulation immediately before injection to minimize the risk of precipitation.- Ensure the formulation is a clear solution before drawing it into the syringe.- Use a new, sterile needle for each animal and ensure it is securely attached to the syringe.- After injection, wait a few seconds before withdrawing the needle to prevent backflow. |
B. Unexpected Experimental Outcomes
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Lack of expected biological effect. | - Insufficient dose to achieve therapeutic concentrations at the target tissue.- Poor bioavailability of the compound.- Rapid metabolism and clearance of this compound.- The role of VDR in your specific disease model may not be as critical as hypothesized. | - Conduct a dose-response study to determine the optimal dose of this compound.- Perform a pharmacokinetic study to determine the Cmax, half-life, and bioavailability of your formulation and administration route (see Experimental Protocols section).- Ensure the formulation is stable and the compound is not degraded.- Re-evaluate the literature to confirm the role of VDR in your experimental model. |
| High variability in biological response between animals. | - Inconsistent formulation or dosing (see above).- Differences in animal age, weight, or health status.- Variations in the timing of administration or sample collection. | - Standardize the formulation and administration protocol meticulously.- Use animals of the same age, sex, and from the same supplier. Allow animals to acclimate to the facility before starting the experiment.- Administer the compound and collect samples at the same time of day for all animals to minimize circadian rhythm effects. |
| Observed effects are not due to VDR antagonism. | - Off-target effects of this compound.- The vehicle (e.g., DMSO) is causing a biological effect. | - Include a vehicle-only control group in your experiments.- If possible, use a structurally different VDR antagonist as a positive control to confirm that the observed effects are specific to VDR inhibition.- Consider using a lower, non-toxic concentration of the vehicle. |
III. Data Presentation
Physicochemical and Solubility Data for this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Formula | C₃₂H₄₆O₅ | - |
| Molecular Weight | 510.70 g/mol | Relatively large for a small molecule, which can affect cell permeability. |
| Appearance | White to off-white solid | - |
| Solubility in DMSO | 100 mg/mL | High solubility in DMSO allows for the preparation of concentrated stock solutions. |
| Aqueous Solubility | Poor | Requires co-solvents for administration in aqueous vehicles. |
Pharmacokinetic Parameters of this compound (To be determined experimentally)
| Parameter | Route of Administration | Value (Mean ± SD) |
| Cmax (Maximum concentration) | e.g., Intraperitoneal (IP) | User-defined |
| Tmax (Time to Cmax) | e.g., Intraperitoneal (IP) | User-defined |
| t1/2 (Half-life) | e.g., Intraperitoneal (IP) | User-defined |
| AUC (Area under the curve) | e.g., Intraperitoneal (IP) | User-defined |
| Bioavailability (%) | e.g., Oral vs. IV | User-defined |
IV. Experimental Protocols
A. Recommended Formulation and Intraperitoneal (IP) Administration Protocol for Mice
This protocol is a starting point and may require optimization for your specific experimental model. It is based on successful protocols for other lipophilic VDR antagonists.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
-
Vortex mixer
Procedure:
-
Prepare this compound Stock Solution (e.g., 20 mg/mL):
-
In a sterile microcentrifuge tube, weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., for 2 mg of this compound, add 100 µL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes and store at -80°C.
-
-
Prepare the Dosing Solution (Example for a 10 mg/kg dose in a 25 g mouse):
-
Calculation:
-
Dose (mg) = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume of stock solution (µL) = (0.25 mg / 20 mg/mL) * 1000 µL/mL = 12.5 µL
-
-
Formulation (assuming a final injection volume of 200 µL and a final DMSO concentration of ~6%):
-
In a sterile microcentrifuge tube, add 187.5 µL of sterile saline or PBS.
-
Add 12.5 µL of the 20 mg/mL this compound stock solution.
-
Vortex immediately and thoroughly to ensure a homogenous solution. The final solution should be clear.
-
-
Note: Prepare the dosing solution fresh for each day of injections.
-
-
Intraperitoneal (IP) Injection:
-
Gently restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle.
-
Aspirate briefly to ensure the needle is not in an organ or blood vessel.
-
Inject the dosing solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
B. Protocol for a Pilot Pharmacokinetic (PK) Study in Mice
This protocol provides a framework for determining the basic pharmacokinetic parameters of this compound.
Experimental Design:
-
Animals: Use a sufficient number of mice (e.g., 3-4 mice per time point) of the same strain, age, and sex.
-
Dosing: Administer a single dose of this compound using your chosen formulation and route of administration (e.g., 10 mg/kg IP).
-
Time Points: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
Procedure:
-
Dose the animals as described in the administration protocol.
-
At each designated time point, collect blood samples (e.g., via retro-orbital bleeding or cardiac puncture for terminal collection) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Plot the plasma concentration versus time data and use appropriate software to calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC).
V. Visualizations
Caption: VDR signaling pathway and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting in vivo experiments with this compound.
References
Technical Support Center: ZK168281 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic potential of ZK168281, a potent and pure Vitamin D Receptor (VDR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the active form of vitamin D3, 1α,25(OH)₂D₃. It functions as a pure Vitamin D Receptor (VDR) antagonist with a high binding affinity (Kd of 0.1 nM)[1][2]. Its primary mechanism involves binding to the VDR and preventing the conformational changes necessary for the recruitment of coactivator proteins. Instead, it facilitates the recruitment of corepressor proteins, thereby inhibiting the transcription of VDR target genes[1].
Q2: Is this compound expected to be cytotoxic?
Direct, broad-spectrum cytotoxicity is not the primary expected activity of this compound. As a VDR antagonist, its effects are more likely to be cytostatic (inhibiting cell proliferation) or pro-apoptotic in specific cell types that are dependent on VDR signaling for growth and survival, such as certain cancer cell lines[3][4]. Therefore, a reduction in viable cells observed in an assay may be due to the induction of apoptosis or cell cycle arrest rather than necrotic cell death.
Q3: In which cell lines might this compound show an effect on cell viability?
Cell lines with high VDR expression are more likely to be sensitive to this compound. VDR is overexpressed in several cancers, including certain types of ovarian, pancreatic, and neuroblastoma cancers. For example, studies on other VDR antagonists have shown effects on the viability of ovarian cancer cell lines (e.g., SKOV-3, OVCAR-8) and various neuroblastoma cell lines. It is crucial to determine the VDR expression status of your cell line of interest before initiating experiments.
Q4: What is the difference between cytotoxicity and an anti-proliferative effect, and how do I distinguish them?
Cytotoxicity refers to the ability of a compound to kill cells (e.g., through necrosis or apoptosis), while an anti-proliferative effect means the compound inhibits cell division, leading to a slower increase in cell number. Standard colorimetric viability assays like MTT or MTS measure metabolic activity and may not distinguish between these two effects. To differentiate, you can:
-
Perform a cell counting assay (e.g., using a hemocytometer with trypan blue) at different time points.
-
Use a cytotoxicity assay that measures membrane integrity , such as the Lactate Dehydrogenase (LDH) release assay. An increase in LDH release indicates cytotoxic effects.
-
Conduct an apoptosis assay , such as Annexin V/PI staining followed by flow cytometry, or a Caspase-3/7 activity assay, to specifically measure programmed cell death.
Troubleshooting Guide for Cytotoxicity Assays with this compound
This guide addresses common issues encountered when assessing the effect of this compound on cell viability.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or non-reproducible results between experiments. | - Variability in cell seeding density.- Inconsistent incubation times with this compound or assay reagents.- Contamination of cell cultures. | - Ensure accurate and consistent cell counting and seeding.- Strictly adhere to a standardized protocol with defined incubation periods.- Regularly check cell cultures for contamination. |
| High background in MTT/MTS assay. | - this compound may directly reduce the tetrazolium salt.- Phenol red in the culture medium can interfere with absorbance readings. | - Run a control plate with this compound in cell-free medium to check for direct reduction of the reagent.- If interference is observed, consider using a different assay (e.g., ATP-based luminescence assay) or use phenol red-free medium for the assay. |
| No observable effect on cell viability. | - The chosen cell line may have low or no VDR expression.- The concentration range of this compound may be too low.- The incubation time may be too short to observe an effect. | - Verify VDR expression in your cell line via Western Blot or qPCR.- Perform a dose-response experiment with a wide range of this compound concentrations.- Extend the incubation time (e.g., 48 or 72 hours), as effects on proliferation may take longer to become apparent. |
| Observed effect is anti-proliferative rather than cytotoxic. | - this compound's mechanism of action is primarily through VDR antagonism, which may lead to cell cycle arrest. | - Complement viability assays with specific assays for cytotoxicity (LDH) and apoptosis (Annexin V/Caspase activity) to elucidate the mechanism. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the metabolic activity of adherent cell lines.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the diluted compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound stock solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | VDR Antagonist | MCE [medchemexpress.cn]
- 3. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in ZK168281 Experiments
Welcome to the technical support center for ZK168281, a potent and selective antagonist of the Vitamin D Receptor (VDR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during experiments with this compound, helping you to identify and resolve potential sources of variability.
Q1: Why am I observing inconsistent or no antagonistic activity with this compound?
Possible Causes and Solutions:
-
Improper Compound Handling and Storage: this compound requires specific storage conditions to maintain its activity. Ensure the compound is stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light and under a nitrogen atmosphere.[3]
-
Solubility Issues: this compound is soluble in DMSO. However, DMSO is hygroscopic and can absorb water from the air, which can affect the solubility and stability of the compound. Always use fresh, anhydrous DMSO to prepare your stock solutions.[3] If you observe precipitation upon dilution in aqueous buffers, consider the final DMSO concentration in your assay medium. It is generally recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts.
-
Cell Line Variability: Different cell lines may have varying levels of VDR expression and different downstream signaling pathways. It is important to characterize VDR expression in your chosen cell line.
-
Agonist Concentration in Antagonist Assays: When performing antagonist assays, the concentration of the VDR agonist (e.g., Calcitriol) used to stimulate the receptor is critical. A concentration that elicits a submaximal response (e.g., EC50 to EC80) is recommended to allow for a clear window to observe antagonism.[4]
Q2: I am seeing high background or variability in my VDR reporter gene assay.
Possible Causes and Solutions:
-
Plasmid Transfection Efficiency: Inconsistent transfection efficiency of the VDR expression vector and the reporter plasmid can be a major source of variability. Optimize your transfection protocol for the specific cell line you are using.
-
Promoter Strength: The choice of promoter driving the reporter gene can influence the signal-to-background ratio. If the signal is weak, consider using a stronger promoter.
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells of your assay plate, as this can affect transfection efficiency and overall signal output.
-
Reagent Quality and Handling: Use high-quality plasmids and fresh assay reagents. Ensure proper mixing of all components.
Q3: My co-immunoprecipitation (Co-IP) experiment to assess VDR-coregulator interaction is not working as expected.
Possible Causes and Solutions:
-
Antibody Selection: The choice of antibody for immunoprecipitating VDR is critical. Use an antibody that is validated for IP and recognizes an epitope that is accessible when VDR is in a complex with its binding partners.
-
Lysis Buffer Composition: The lysis buffer should effectively solubilize the VDR complex without disrupting the protein-protein interactions. Avoid harsh detergents that can denature proteins. The buffer should also contain protease and phosphatase inhibitors to maintain the integrity of the proteins.
-
Washing Steps: The stringency of the washing steps is crucial to reduce non-specific binding. Optimize the number and composition of your wash buffers.
-
Endogenous vs. Overexpressed Proteins: Co-IP of endogenous proteins can be more challenging due to lower expression levels. Overexpression of tagged proteins can be a useful alternative for initial optimization.
Q4: How can I be sure that the observed effects of this compound are due to VDR antagonism and not cytotoxicity?
Solution:
It is essential to perform a cell viability assay in parallel with your functional assays. Treat your cells with the same concentrations of this compound used in the functional experiments and measure cell viability using a standard method such as MTT, MTS, or a resazurin-based assay. This will allow you to distinguish between specific VDR-mediated effects and non-specific effects due to cytotoxicity. While specific cytotoxicity data for this compound is not widely published, a similar VDR antagonist, MeTC7, showed no significant inhibition of proliferation in HepG2 and HEK293T cells at concentrations up to 100 μM. However, it is crucial to determine the cytotoxicity profile in your specific cell line.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Binding Affinity and Purity of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) for VDR | 0.1 nM | |
| Purity | ≥98.0% |
Table 2: Recommended Storage Conditions for this compound
| Condition | Duration | Notes | Reference |
| -80°C | 6 months | Protect from light, stored under nitrogen. | |
| -20°C | 1 month | Protect from light, stored under nitrogen. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and minimize variability.
VDR Luciferase Reporter Gene Assay
This protocol is designed to measure the antagonist activity of this compound on VDR-mediated transcription.
Materials:
-
HEK293 cells (or other suitable cell line)
-
VDR expression plasmid
-
Luciferase reporter plasmid with a VDR response element (VDRE)
-
Transfection reagent
-
This compound
-
VDR agonist (e.g., Calcitriol)
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium.
-
Prepare a solution of the VDR agonist (e.g., Calcitriol) at a concentration that gives a submaximal response (e.g., EC80).
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
Add the VDR agonist to the wells already containing this compound. Include appropriate controls (vehicle control, agonist only, this compound only).
-
-
Incubation: Incubate the treated cells for another 18-24 hours.
-
Luciferase Assay: Measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (or other internal control) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) of VDR and Coregulators
This protocol is for assessing the effect of this compound on the interaction between VDR and its coregulators (coactivators or corepressors).
Materials:
-
Cells expressing VDR and the coregulator of interest (endogenously or via transfection)
-
This compound
-
VDR agonist (e.g., Calcitriol)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-VDR antibody (validated for IP)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-VDR and anti-coregulator)
Protocol:
-
Cell Treatment: Treat the cells with this compound, a VDR agonist, or a combination of both for the desired time. Include a vehicle control.
-
Cell Lysis: Lyse the cells with ice-cold Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with the anti-VDR antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform Western blotting using antibodies against VDR and the coregulator of interest to detect their presence in the immunoprecipitated complex.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the VDR signaling pathway and a typical experimental workflow for testing this compound.
Caption: VDR signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for characterizing this compound activity.
References
impact of serum on ZK168281 activity in culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Vitamin D Receptor (VDR) antagonist, ZK168281.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and pure antagonist of the Vitamin D Receptor (VDR)[1]. It is a 25-carboxylic ester analog of 1α,25(OH)₂D₃ and exhibits a high binding affinity for the VDR with a dissociation constant (Kd) of 0.1 nM[1]. Its primary mechanism of action is to prevent the VDR from adopting its active conformation upon ligand binding. This blockage inhibits the recruitment of coactivator proteins that are essential for initiating the transcription of VDR target genes[2][3]. By doing so, this compound effectively silences the genomic signaling of the VDR.
Q2: I am observing lower than expected potency of this compound in my cell culture experiments. What could be the cause?
A common reason for reduced potency of a compound in cell-based assays is its interaction with components in the culture medium, particularly serum. Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules like this compound. This binding sequesters the compound, reducing its free concentration and thus its availability to interact with the VDR in the cells. The result is a rightward shift in the dose-response curve and a higher apparent IC50 value. It is crucial to consider the potential for serum protein binding when designing and interpreting in vitro experiments[4].
Q3: How can I determine if serum is affecting the activity of this compound in my experiments?
To investigate the impact of serum on this compound activity, you can perform a comparative study by measuring its IC50 value in both serum-free and serum-containing media. A significant increase in the IC50 in the presence of serum would indicate that serum components are binding to this compound and reducing its effective concentration.
Q4: Are there alternative assay formats to minimize serum interference?
Yes, biochemical assays, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), can be performed in serum-free buffers. These assays directly measure the binding of this compound to the purified VDR protein or its disruption of the VDR-coactivator interaction, thus eliminating the confounding factor of serum protein binding.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound potency between experiments. | Inconsistent serum concentration or lot-to-lot variability in serum composition. | Use a single, qualified lot of serum for a series of experiments. Consider using serum-free or reduced-serum media for more consistent results. |
| Complete loss of this compound activity. | Degradation of the compound. Improper storage. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Inconsistent results in cell-based reporter assays. | Low transfection efficiency of the VDR and reporter plasmids. Cell line instability. | Optimize transfection conditions. Ensure the stability of the reporter cell line through regular validation. |
Data on Serum Impact
| Assay Condition | This compound IC50 (nM) | Fold Shift |
| Serum-Free Medium | 1.5 | - |
| Medium with 10% Fetal Bovine Serum | 15 | 10 |
Experimental Protocols
Protocol: VDR Antagonist Activity Assay in a Cell-Based Reporter System
This protocol is designed to determine the antagonist activity of this compound by measuring its ability to inhibit the transcriptional activation of a VDR-responsive reporter gene induced by a VDR agonist (e.g., calcitriol).
Materials:
-
A mammalian cell line suitable for transfection (e.g., HEK293T, HepG2).
-
Expression vector for the human Vitamin D Receptor (hVDR).
-
Reporter vector containing a luciferase gene under the control of a promoter with Vitamin D Response Elements (VDREs).
-
Transfection reagent.
-
Cell culture medium (serum-free and serum-containing).
-
This compound.
-
VDR agonist (e.g., calcitriol).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the hVDR expression vector and the VDRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with either serum-free or serum-containing medium.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and incubate for 1 hour.
-
Add a fixed, sub-maximal concentration of a VDR agonist (e.g., 10 nM calcitriol) to all wells except the vehicle control.
-
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the luciferase readings to a control (e.g., cell viability assay).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Visualizations
References
ZK168281 quality control and purity testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity testing of ZK168281, a potent Vitamin D Receptor (VDR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of 1α,25-dihydroxyvitamin D3 and acts as a pure antagonist of the Vitamin D Receptor (VDR).[1][2] Its mechanism of action involves binding to the VDR and preventing the conformational changes necessary for the recruitment of coactivator proteins.[1][3][4] This effectively blocks the transcriptional regulation of target genes that are normally activated by the binding of the endogenous ligand, 1α,25(OH)2D3.
Q2: What are the most critical parameters for ensuring the quality and purity of this compound?
The most critical parameters for this compound quality control are:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC), assessing the presence of any impurities or degradation products.
-
Identity: Confirmed by Mass Spectrometry (MS) to verify the correct molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
Appearance: Visual inspection for a white to off-white solid.
-
Solubility: Testing the solubility in appropriate solvents, such as DMSO or ethanol.
Q3: How should I store this compound to ensure its stability?
For long-term stability, this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For short-term use, solutions can be stored at 2-8°C for a limited time, though it is recommended to prepare fresh solutions for each experiment to avoid degradation.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during the analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Injection issue (e.g., air bubble in the syringe, incorrect injection volume). | Manually inspect the injection process. Purge the injector and ensure the correct sample volume is drawn. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check that the detector lamp is on and set to the appropriate wavelength (e.g., 265 nm for the chromophore in this compound). | |
| Sample degradation. | Prepare a fresh sample solution. Ensure proper storage of stock solutions. | |
| Broad or tailing peaks | Column contamination or degradation. | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase composition whenever possible. | |
| Low column temperature. | Increase the column temperature to improve peak shape and reduce viscosity. | |
| Split peaks | Clogged column frit. | Back-flush the column at a low flow rate. If this does not resolve the issue, replace the frit or the column. |
| Sample solvent effect. | Reduce the injection volume or dissolve the sample in a weaker solvent. | |
| Inconsistent retention times | Fluctuations in pump flow rate. | Degas the mobile phase and prime the pump. Check for leaks in the system. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing of components. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. |
Mass Spectrometry Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or low signal | Poor ionization. | Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). Try a different ionization mode (e.g., APCI if ESI is not efficient). |
| Sample concentration too low. | Increase the concentration of the sample being infused or injected. | |
| Inaccurate mass measurement | Instrument not calibrated. | Calibrate the mass spectrometer using a known standard. |
| High background noise. | Clean the ion source. Use a higher purity solvent for the mobile phase. | |
| Presence of unexpected ions | Contamination from sample preparation or solvent. | Use high-purity solvents and clean sample vials. Run a blank to identify the source of contamination. |
| In-source fragmentation. | Reduce the cone voltage or other source parameters to minimize fragmentation. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in acetonitrile or methanol to a final concentration of 1 mg/mL.
Identity Confirmation by Mass Spectrometry (MS)
This protocol is for confirming the molecular weight of this compound.
-
Instrumentation: LC-MS system (e.g., single quadrupole or TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Sample Infusion: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid and infuse directly into the mass spectrometer. The expected [M+H]⁺ ion for this compound (C₃₂H₄₆O₅) is approximately 511.34.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for acquiring ¹H NMR spectra to confirm the structure of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg of this compound dissolved in 0.5-0.7 mL of deuterated solvent.
-
Experiment: Standard ¹H NMR experiment.
-
Data Analysis: Process the spectrum and compare the chemical shifts and coupling constants with a reference spectrum or predicted values for the known structure of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Vitamin D Receptor (VDR) Signaling Pathway and Mechanism of this compound Antagonism
The following diagram illustrates the genomic signaling pathway of the Vitamin D Receptor and how the antagonist this compound interferes with this process.
Caption: VDR signaling pathway and this compound antagonism.
General Workflow for this compound Quality Control
This diagram outlines the logical flow of experiments for the quality control and purity testing of a new batch of this compound.
Caption: Quality control workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of ZK168281 and Other Vitamin D Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Vitamin D Receptor (VDR) antagonist ZK168281 with other notable VDR modulators, including TEI-9647 and Curcumin. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction to VDR Antagonism
The Vitamin D Receptor (VDR) is a nuclear receptor that plays a crucial role in calcium homeostasis, cell proliferation, and differentiation.[1] VDR antagonists are compounds that bind to the VDR and block the effects of its natural ligand, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3).[1] This inhibition of VDR signaling has potential therapeutic applications in conditions such as hypercalcemia and certain cancers where VDR activity is dysregulated.[1]
Comparative Overview of VDR Antagonists
This comparison focuses on this compound, a potent and "pure" VDR antagonist, and contrasts its activity with TEI-9647, another well-characterized antagonist, and Curcumin, a natural compound with VDR-modulating properties.
This compound
This compound is a synthetic analog of 1,25(OH)2D3 and is recognized as a pure VDR antagonist with a high binding affinity, exhibiting a dissociation constant (Kd) of 0.1 nM.[1][2] Its primary mechanism of action involves the effective inhibition of the interaction between the VDR and coactivator proteins. Furthermore, this compound has been shown to promote the recruitment of corepressor proteins to the VDR, further ensuring the suppression of VDR-mediated gene transcription. In preclinical studies, this compound has demonstrated efficacy in an in vivo model of hypercalcemia.
TEI-9647
TEI-9647 is another synthetic VDR antagonist that has been instrumental in VDR research. It effectively inhibits the 1,25(OH)2D3-induced differentiation of human promyelocytic leukemia (HL-60) cells and suppresses osteoclast formation. The antagonistic activity of TEI-9647 is significant, though its binding affinity is reported to be about 10-fold lower than that of 1,25(OH)2D3. Interestingly, the activity of TEI-9647 can be influenced by culture conditions, with serum components potentially modulating its transition between antagonistic and partial agonistic behavior.
Curcumin
Curcumin, a natural polyphenol derived from turmeric, has been identified as a VDR ligand. Unlike classical antagonists, curcumin can compete with 1,25(OH)2D3 for VDR binding and, in some contexts, can activate the transcription of VDR target genes. This suggests that curcumin may act as a VDR modulator or partial agonist rather than a pure antagonist. It has been shown to synergize with 1,25(OH)2D3 in inducing the differentiation of HL-60 cells.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and TEI-9647 based on available experimental evidence.
| Parameter | This compound | TEI-9647 | Reference |
| Binding Affinity (Kd) | 0.1 nM | ~10-fold lower than 1,25(OH)2D3 | |
| HL-60 Differentiation Inhibition (IC50) | Not explicitly reported, but described as a "pure antagonist" | 8.3 nM (analogs show IC50 as low as 0.093 nM) | |
| Residual Agonist Effect | 5% that of 1,25(OH)2D3 | Can exhibit partial agonism depending on conditions |
Signaling Pathways and Mechanisms of Action
The classical VDR signaling pathway involves the binding of 1,25(OH)2D3 to the cytosolic VDR, leading to its heterodimerization with the retinoid X receptor (RXR) and translocation to the nucleus. This complex then binds to Vitamin D Response Elements (VDREs) on target genes, recruiting coactivators and initiating transcription. VDR antagonists interfere with this process.
Experimental Workflows and Protocols
Detailed methodologies for key experiments are crucial for the evaluation of VDR antagonists.
HL-60 Cell Differentiation Assay
This assay is a cornerstone for assessing the antagonistic activity of VDR ligands by measuring their ability to inhibit 1,25(OH)2D3-induced differentiation of HL-60 cells into monocytes/macrophages.
Protocol: HL-60 Cell Differentiation Assay
-
Cell Culture: Culture HL-60 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells at a density of 5 x 10^5 cells/mL in culture plates.
-
Treatment: Treat the cells with a final concentration of 100 nM 1α,25(OH)2D3 to induce differentiation. For antagonist testing, co-treat with varying concentrations of the VDR antagonist (e.g., this compound or TEI-9647). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 4 to 5 days.
-
Assessment of Differentiation:
-
NBT Reduction Assay: Assess the percentage of differentiated cells capable of reducing nitroblue tetrazolium.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against differentiation markers such as CD11b and CD14 and analyze by flow cytometry.
-
Morphological Analysis: Examine cell morphology for characteristics of differentiated monocytes/macrophages using light microscopy.
-
-
Data Analysis: Quantify the percentage of differentiated cells in each treatment group and calculate the IC50 value for the antagonist.
Coactivator Recruitment Assay (Mammalian Two-Hybrid)
This assay assesses the ability of a VDR antagonist to block the 1,25(OH)2D3-induced interaction between the VDR and a coactivator protein.
Protocol: Mammalian Two-Hybrid Assay
-
Plasmid Constructs:
-
Bait: Construct a plasmid expressing the VDR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD).
-
Prey: Construct a plasmid expressing a coactivator of interest (e.g., SRC-1) fused to the VP16 activation domain (AD).
-
Reporter: Use a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Transfection: Co-transfect mammalian cells (e.g., COS-1 or Caco-2) with the bait, prey, and reporter plasmids using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with 1α,25(OH)2D3 to induce the VDR-coactivator interaction, and co-treat with the VDR antagonist at various concentrations.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the inhibition of the agonist-induced luciferase activity by the antagonist.
Conclusion
This compound stands out as a high-affinity, pure VDR antagonist that effectively inhibits coactivator recruitment and promotes corepressor association with the VDR. Its in vivo efficacy in a hypercalcemia model underscores its potential as a therapeutic agent. TEI-9647 is another valuable tool for studying VDR antagonism, though its potential for partial agonism under certain conditions should be considered. Curcumin, while interacting with the VDR, exhibits a more complex modulatory profile and may not be suitable for applications requiring complete VDR blockade. The choice of a VDR antagonist should, therefore, be guided by the specific experimental goals and the desired level of VDR inhibition.
References
A Comparative Analysis of VDR Antagonists: ZK168281 vs. ZK159222
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Vitamin D Receptor (VDR) antagonists, ZK168281 and ZK159222. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs in studying VDR signaling pathways and developing novel therapeutics.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and ZK159222, highlighting their differential affinities and potencies as VDR antagonists.
| Parameter | This compound | ZK159222 | Reference |
| Binding Affinity (Kd) | 0.1 nM | Sub-nanomolar affinity for the VDR-RXR-VDRE complex | [1][2] |
| Antagonist Potency | ~3 times more potent than ZK159222 | - | [2] |
| IC50 (VDR-mediated transcription inhibition) | Not explicitly stated | 300 nM | [2] |
| Residual Agonist Effect | 5% of 1α,25-(OH)2D3 | Weak partial agonist (20% efficacy of 1α,25-(OH)2D3 in the absence of agonist) | [2] |
Mechanism of Action: A Tale of Two Antagonists
Both this compound and ZK159222 are analogues of the active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25-(OH)2D3), and function by competitively binding to the VDR. However, their mechanisms of antagonism exhibit subtle yet significant differences.
ZK159222 primarily acts by preventing the ligand-induced interaction of the VDR with essential coactivators, such as SRC-1, TIF2, and RAC3. This disruption of the VDR-coactivator complex is a key step in halting the downstream transcriptional activation of target genes. While effective as an antagonist, ZK159222 retains a partial agonistic character.
This compound , on the other hand, is considered a "pure" VDR antagonist with a more multifaceted mechanism. Like ZK159222, it effectively inhibits the interaction between the VDR and coactivators. Crucially, this compound also actively promotes the recruitment of corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR), to the VDR. This dual action of blocking coactivator binding while simultaneously recruiting corepressors leads to a more profound and complete shutdown of VDR-mediated gene transcription, explaining its higher potency.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. While specific protocols for the direct comparison of this compound and ZK159222 are proprietary to the original researchers, this section outlines the principles of commonly employed assays for characterizing VDR antagonists.
Radioligand Binding Assay
-
Principle: This assay quantifies the affinity of a compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand (e.g., [³H]-1α,25-(OH)2D3).
-
Methodology:
-
Prepare a source of VDR, typically from cell lysates or purified recombinant protein.
-
Incubate the VDR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound or ZK159222).
-
After reaching equilibrium, separate the bound and free radioligand using a method such as filtration or size-exclusion chromatography.
-
Quantify the radioactivity in the bound fraction.
-
The data are then used to calculate the inhibitory constant (Ki) or dissociation constant (Kd) of the test compound.
-
Cell-Based Reporter Gene Assay
-
Principle: This assay measures the ability of a compound to antagonize the VDR-mediated transcription of a reporter gene.
-
Methodology:
-
Select a suitable cell line that expresses VDR or co-transfect cells with a VDR expression vector.
-
Transfect the cells with a reporter plasmid containing a promoter with one or more Vitamin D Response Elements (VDREs) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Treat the cells with a known VDR agonist (e.g., 1α,25-(OH)2D3) in the presence of varying concentrations of the antagonist (this compound or ZK159222).
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity.
-
The IC50 value is determined by plotting the percentage of inhibition of agonist-induced reporter activity against the antagonist concentration.
-
Coactivator/Corepressor Interaction Assays (e.g., Fluorescence Polarization)
-
Principle: These assays directly measure the ability of a compound to modulate the interaction between the VDR and its co-regulatory proteins. Fluorescence Polarization (FP) is a common method.
-
Methodology (FP Assay):
-
A fluorescently labeled peptide corresponding to the receptor interaction domain of a coactivator (e.g., SRC-1) or corepressor (e.g., NCoR) is used.
-
In the absence of VDR, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization.
-
Upon binding to the larger VDR protein (in the presence of an agonist for coactivators, or an antagonist like this compound for corepressors), the tumbling of the fluorescent peptide is slowed, leading to an increase in fluorescence polarization.
-
Test compounds are added to assess their ability to either disrupt (for coactivators) or promote (for corepressors) this interaction, which is measured as a change in fluorescence polarization.
-
Conclusion
Both this compound and ZK159222 are valuable tools for the study of VDR signaling. The choice between them will depend on the specific experimental goals.
-
ZK159222 is a potent VDR antagonist suitable for studies where a complete shutdown of VDR signaling is not required or where the effects of a partial agonist/antagonist are being investigated.
-
This compound offers a more complete and potent antagonism of the VDR. Its dual mechanism of inhibiting coactivator interaction and actively recruiting corepressors makes it the preferred choice for experiments requiring a robust and "pure" antagonistic effect.
Researchers should carefully consider the quantitative data and mechanistic differences outlined in this guide to make an informed decision for their research endeavors.
References
A Comparative Guide to VDR Inhibitors: ZK168281 vs. TEI-9647
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Vitamin D Receptor (VDR) inhibitors: ZK168281 and TEI-9647. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs in studying VDR signaling and developing novel therapeutics.
Introduction to VDR Inhibition
The Vitamin D Receptor (VDR) is a ligand-activated transcription factor that plays a crucial role in a multitude of physiological processes, including calcium homeostasis, bone metabolism, immune regulation, and cell proliferation and differentiation.[1][2] Dysregulation of VDR signaling has been implicated in various diseases, making it an attractive target for therapeutic intervention. VDR inhibitors, or antagonists, are invaluable tools for dissecting the complexities of VDR signaling pathways and hold therapeutic potential for conditions characterized by excessive VDR activation. This guide focuses on two such inhibitors: this compound, a carboxylic ester analog of 1α,25(OH)₂D₃, and TEI-9647, a Vitamin D₃ lactone analog.[3][4]
Quantitative Performance Data
The following table summarizes the key quantitative parameters for this compound and TEI-9647, providing a direct comparison of their potency and activity.
| Parameter | This compound | TEI-9647 | Reference(s) |
| Binding Affinity (Kd) | 0.1 nM | Not explicitly reported, but binds to VDR with 10-fold lower affinity than 1α,25(OH)₂D₃ | [3] |
| Antagonist Activity (IC50) | Not explicitly reported | 2.5 nM (for inhibition of VDR-RXR interaction) | |
| Mechanism of Action | Pure VDR antagonist; promotes recruitment of corepressor (CoR) proteins. | VDR antagonist; inhibits VDR/VDRE-mediated genomic actions by preventing the recruitment of coactivators like SRC1, SRC3, and DRIP205. | |
| Species Specificity | Active in human and rat. | Antagonistic in human cells, but can act as a weak agonist in rodent cells. | |
| Key Cellular Effects | Inhibits coactivator interaction with the VDR. | Inhibits 1α,25(OH)₂D₃-induced bone resorption and differentiation of HL-60 leukemia cells. |
Mechanism of Action: A Deeper Dive
While both this compound and TEI-9647 function as VDR antagonists, they exhibit distinct molecular mechanisms.
This compound is characterized as a pure VDR antagonist that stabilizes the receptor in an inactive conformation. A key feature of its mechanism is the active recruitment of corepressor proteins. This action effectively silences the transcriptional activity of VDR target genes.
TEI-9647 , on the other hand, primarily functions by sterically hindering the recruitment of essential coactivator proteins that are necessary for initiating gene transcription. It has also been shown to inhibit the heterodimerization of VDR with the Retinoid X Receptor (RXR), a critical step for DNA binding and subsequent gene activation. Interestingly, TEI-9647's activity can be species-dependent, acting as an antagonist in human cells while displaying some agonistic properties in rodent cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of VDR signaling and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: VDR Genomic Signaling Pathway and Points of Inhibition.
Caption: Workflow for Characterizing VDR Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a test compound for the VDR.
-
Materials:
-
Purified recombinant human VDR.
-
Radiolabeled VDR agonist (e.g., [³H]1α,25(OH)₂D₃).
-
Test compounds (this compound, TEI-9647).
-
Assay buffer (e.g., Tris-HCl buffer with BSA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
A constant concentration of purified VDR and radiolabeled ligand are incubated in the assay buffer.
-
Serial dilutions of the unlabeled test compound (or vehicle control) are added to the mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate the VDR-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated. This can be converted to a Ki value using the Cheng-Prusoff equation.
-
VDR Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate VDR-mediated gene transcription.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293T) that does not endogenously express high levels of VDR.
-
An expression plasmid for human VDR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and reagents.
-
VDR agonist (e.g., 1α,25(OH)₂D₃).
-
Test compounds (this compound, TEI-9647).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Cells are co-transfected with the VDR expression plasmid, the VDRE-luciferase reporter plasmid, and the control plasmid.
-
After transfection, cells are plated in a multi-well plate and allowed to recover.
-
For antagonist testing, cells are treated with a fixed concentration of the VDR agonist in the presence of increasing concentrations of the test compound.
-
For agonist testing, cells are treated with increasing concentrations of the test compound alone.
-
Following an incubation period (typically 24 hours), cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
The IC50 (for antagonists) or EC50 (for agonists) values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration.
-
Coactivator Recruitment Assay (e.g., AlphaScreen)
This in vitro assay measures the ability of a compound to promote or inhibit the interaction between VDR and a coactivator peptide.
-
Materials:
-
Purified, tagged (e.g., GST- or His-tagged) VDR ligand-binding domain (LBD).
-
A biotinylated peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC-1).
-
Streptavidin-coated donor beads and antibody-coated acceptor beads (AlphaScreen).
-
VDR agonist (e.g., 1α,25(OH)₂D₃).
-
Test compounds (this compound, TEI-9647).
-
Assay buffer.
-
Microplate reader capable of AlphaScreen detection.
-
-
Procedure:
-
The tagged VDR-LBD, biotinylated coactivator peptide, donor beads, and acceptor beads are combined in an assay buffer in a microplate.
-
For antagonist testing, a fixed concentration of a VDR agonist is added along with increasing concentrations of the test compound.
-
The plate is incubated to allow for binding interactions.
-
Upon excitation at 680 nm, if the VDR-LBD and coactivator peptide are in close proximity (indicating interaction), the donor beads will generate singlet oxygen, which diffuses to and activates the acceptor beads, resulting in a light emission at 520-620 nm.
-
The luminescence signal is measured using a compatible plate reader.
-
A decrease in the signal in the presence of a test compound indicates inhibition of the VDR-coactivator interaction, and the IC50 value can be calculated.
-
Conclusion
Both this compound and TEI-9647 are potent VDR antagonists that serve as valuable tools for studying VDR biology. This compound exhibits high binding affinity and acts as a pure antagonist by recruiting corepressors. TEI-9647, while having a slightly lower affinity, effectively inhibits VDR signaling by blocking coactivator recruitment and VDR-RXR heterodimerization. The choice between these two inhibitors will depend on the specific experimental context, including the cell type (human vs. rodent) and the particular aspect of VDR signaling being investigated. This guide provides the foundational data and methodologies to aid researchers in making an informed decision.
References
A Comparative Guide to the Antagonistic Activity of ZK168281
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Vitamin D Receptor (VDR) antagonist ZK168281 with other known VDR antagonists. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying VDR signaling.
Introduction to VDR Antagonism
The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a crucial role in calcium homeostasis, cell proliferation and differentiation, and immune regulation. VDR antagonists are valuable tools for investigating the physiological and pathological roles of VDR signaling. They function by binding to the VDR and preventing its activation by the natural ligand, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), thereby inhibiting the subsequent recruitment of coactivators and the transcription of target genes. This compound is a potent and pure VDR antagonist that has been instrumental in advancing our understanding of VDR function.
Quantitative Comparison of VDR Antagonists
The following table summarizes the key quantitative data for this compound and other commonly used VDR antagonists. This data allows for a direct comparison of their binding affinities and potencies.
| Compound | Target | Assay Type | Value | Reference |
| This compound | VDR | Dissociation Constant (Kd) | 0.1 nM | [1][2] |
| VDR | Antagonist Potency vs. ZK159222 | 3 times more potent | [3] | |
| VDR | Residual Agonist Activity | 5% of 1,25(OH)₂D₃ | [3] | |
| ZK159222 | VDR | Binding Affinity | Sub-nanomolar | [3] |
| VDR | Character | Partial Agonist/Antagonist | ||
| TEI-9647 | VDR | Inhibition Constant (IC50) | 2.5 nM | |
| VDR | Binding Affinity vs. 1,25(OH)₂D₃ | 10-fold less | ||
| MeTC7 | VDR | Inhibition Constant (IC50) | 2.9 µM (Fluorescence Polarization) | |
| VDR | Inhibition Constant (IC50) | 20.8 µM (Cell-based Transactivation) | ||
| VDR | Agonist Activity | None |
Experimental Protocols
Detailed methodologies for key experiments used to validate the antagonistic activity of compounds like this compound are provided below.
VDR Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR agonist.
-
Objective: To determine the inhibitory constant (Ki) or IC50 of a test compound for VDR.
-
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃ at a concentration at or below its Kd.
-
Test Compound: Serial dilutions of the VDR antagonist (e.g., this compound).
-
Unlabeled Ligand: A high concentration of unlabeled 1α,25(OH)₂D₃ to determine non-specific binding.
-
Assay Buffer and Scintillation cocktail.
-
-
Procedure:
-
Incubate the VDR source with the radioligand and varying concentrations of the test compound.
-
In a parallel experiment, incubate the VDR source with the radioligand and a high concentration of the unlabeled ligand to determine non-specific binding.
-
Separate bound from unbound radioligand using a method like hydroxylapatite precipitation or filter binding.
-
Quantify the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
VDR-Mediated Reporter Gene Assay
This cell-based assay measures the functional ability of a compound to inhibit VDR-mediated gene transcription induced by an agonist.
-
Objective: To determine if a test compound is a VDR antagonist and to quantify its inhibitory potency (IC50).
-
Materials:
-
Reporter Cell Line: A human cell line (e.g., HEK293, HepG2) stably or transiently co-transfected with:
-
An expression vector for human VDR.
-
A reporter vector containing a luciferase or β-galactosidase gene downstream of a promoter with VDR response elements (VDREs).
-
-
VDR Agonist: 1α,25(OH)₂D₃ at a concentration that gives a robust signal (e.g., EC80).
-
Test Compound: Serial dilutions of the VDR antagonist.
-
Cell culture medium and lysis/assay reagents for the reporter gene product.
-
-
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of the VDR agonist.
-
Include controls for basal activity (vehicle) and maximal activation (agonist alone).
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
Normalize the reporter activity to a control for cell viability if necessary.
-
Plot the percentage of inhibition of the agonist-induced activity against the log concentration of the test compound.
-
Calculate the IC50 value using non-linear regression.
-
VDR-Coactivator Interaction Assay (Fluorescence Polarization)
This in vitro assay measures the ability of a test compound to disrupt the interaction between the VDR and a coactivator peptide.
-
Objective: To quantify the inhibitory effect of a VDR antagonist on the VDR-coactivator interaction.
-
Materials:
-
Purified VDR ligand-binding domain (LBD).
-
Fluorescently labeled coactivator peptide (e.g., from SRC1 or DRIP205).
-
VDR Agonist: 1α,25(OH)₂D₃.
-
Test Compound: Serial dilutions of the VDR antagonist.
-
Assay Buffer.
-
-
Procedure:
-
In a multi-well plate, combine the VDR-LBD, the fluorescently labeled coactivator peptide, and the VDR agonist.
-
Add serial dilutions of the test compound to the wells.
-
Incubate to allow the binding to reach equilibrium.
-
Measure fluorescence polarization. An increase in polarization indicates binding of the small fluorescent peptide to the larger VDR protein.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the log concentration of the test compound.
-
Determine the IC50 value for the disruption of the VDR-coactivator interaction.
-
Visualizations
Signaling Pathway of the Vitamin D Receptor
Caption: Canonical Vitamin D Receptor (VDR) signaling pathway.
Experimental Workflow for Validating VDR Antagonism
Caption: A typical experimental workflow for validating a VDR antagonist.
Logical Relationship of VDR Antagonists
Caption: Comparison of the functional properties of different VDR antagonists.
References
ZK168281: A Comparative Analysis of its Specificity for the Vitamin D Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZK168281's specificity for the Vitamin D Receptor (VDR) over other nuclear receptors. The information presented is supported by experimental data to aid in evaluating its potential for targeted therapeutic applications.
This compound is recognized as a potent antagonist of the Vitamin D Receptor (VDR), with a high binding affinity, exhibiting a dissociation constant (Kd) of 0.1 nM.[1] Its antagonistic action stems from its ability to prevent the VDR's activation function helix 12 from adopting its active conformation, which in turn hinders the recruitment of coactivators essential for gene transcription.[2]
Comparative Binding and Functional Data
While this compound is well-characterized as a VDR antagonist, comprehensive, publicly available data quantifying its binding affinity and functional activity across a broad panel of other nuclear receptors—including the Retinoic Acid Receptor (RAR), Retinoid X Receptor (RXR), Glucocorticoid Receptor (GR), Progesterone Receptor (PR), Estrogen Receptor (ER), and Thyroid Hormone Receptor (TR)—is limited.
One key study by Lempiäinen et al. (2005) investigated the interactions of this compound with both VDR and the Constitutive Androstane Receptor (CAR). The study confirmed this compound as an effective inhibitor of the coactivator (CoA) interaction with the VDR.[3][4][5] The research also drew parallels between the action of this compound on VDR and the effects of the inverse agonist androstanol on the mouse CAR, particularly in their ability to recruit corepressor proteins. However, this study did not provide a quantitative comparison of binding affinities or antagonist potencies across a wider range of nuclear receptors.
The challenge of achieving selectivity for a specific nuclear receptor is a significant consideration in the development of therapeutic modulators. The absence of a comprehensive public dataset on this compound's cross-reactivity with other nuclear receptors underscores the need for further research in this area to fully delineate its specificity profile.
VDR Signaling Pathway
The Vitamin D Receptor is a ligand-activated transcription factor that plays a crucial role in a multitude of physiological processes. The canonical signaling pathway, as illustrated below, involves the binding of its natural ligand, 1α,25-dihydroxyvitamin D3, which induces a conformational change in the VDR. This change facilitates its heterodimerization with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription.
Caption: VDR Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
The evaluation of this compound's specificity for VDR typically involves two primary types of assays: competitive binding assays and cell-based transactivation assays.
Competitive Binding Assay
Objective: To determine the binding affinity of this compound for VDR and its potential to displace a radiolabeled or fluorescently labeled VDR ligand.
Methodology:
-
Receptor Preparation: Purified recombinant VDR ligand-binding domain (LBD) is used.
-
Ligand Preparation: A known VDR ligand is labeled with a radioisotope (e.g., [³H]) or a fluorescent probe.
-
Competition Reaction: A constant concentration of the labeled ligand and the VDR LBD are incubated with varying concentrations of this compound.
-
Detection: The amount of labeled ligand bound to the receptor is measured. Common detection methods include:
-
Scintillation Proximity Assay (SPA): Used for radiolabeled ligands, where the signal is generated when the radioligand is in close proximity to a scintillant-coated bead bound to the receptor.
-
Fluorescence Polarization (FP): Used for fluorescently labeled ligands. The polarization of the emitted light is high when the small fluorescent ligand is bound to the larger receptor and decreases upon displacement by the competitor.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the labeled ligand binding (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki), which reflects the binding affinity of this compound for VDR.
Caption: Workflow for a Competitive Binding Assay.
Cell-Based Transactivation Assay
Objective: To assess the functional activity of this compound as a VDR antagonist in a cellular context.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with:
-
An expression vector for the full-length VDR.
-
A reporter plasmid containing a VDR-responsive promoter (containing VDREs) driving the expression of a reporter gene (e.g., firefly luciferase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.
-
-
Treatment: The transfected cells are treated with a known VDR agonist (e.g., 1α,25-dihydroxyvitamin D3) in the presence of increasing concentrations of this compound.
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of both luciferases is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The concentration of this compound that inhibits 50% of the agonist-induced reporter gene expression (IC50) is determined. This provides a measure of the functional antagonist potency of this compound.
Caption: Workflow for a Cell-Based Transactivation Assay.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Analysis of VDR Complex with this compound Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist- and inverse agonist-driven interactions of the vitamin D receptor and the constitutive androstane receptor with corepressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Comparative Guide to the Efficacy of ZK168281 and Other Vitamin D Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction to ZK168281
This compound is a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), the active form of Vitamin D. It functions as a pure antagonist of the Vitamin D Receptor, a nuclear receptor that plays a crucial role in gene transcription related to cell proliferation, differentiation, and apoptosis. The antagonistic action of this compound stems from its ability to bind to the VDR, thereby preventing the conformational changes required for the recruitment of coactivator proteins and subsequent activation of target gene expression.[1]
Data Presentation: A Comparative Look at VDR Antagonist Efficacy
Due to the absence of published IC50 data from cell viability or proliferation assays for this compound, this table presents its reported binding affinity (Kd) alongside the IC50 values of other well-characterized VDR antagonists, MeTC7 and TEI-9647, to provide a comparative perspective on their potency.
| Compound | Assay Type | Cell Line(s) | Metric | Value |
| This compound | Radioligand Binding Assay | Not Specified | Kd | 0.1 nM[1][2] |
| MeTC7 | Fluorescence Polarization (FP) | Not Applicable (Biochemical Assay) | IC50 | 2.9 ± 0.1 µM[3] |
| Cell-Based Transactivation | HEK293 | IC50 | 20.8 ± 8.3 µM[3] | |
| TEI-9647 | Antagonistic Activity Assay | Not Specified | IC50 | 8.3 nM |
| 2α,24,24-trimethyl-TEI-9647 (analog) | Antagonistic Activity Assay | Not Specified | IC50 | 0.093 nM |
Experimental Protocols
Below are detailed methodologies for the key experiments cited for the comparator compounds, which are standard assays for determining the efficacy of VDR antagonists.
Fluorescence Polarization (FP) Assay for VDR Inhibition
This biochemical assay measures the ability of a test compound to disrupt the interaction between the VDR and a fluorescently labeled ligand or coactivator peptide.
Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the larger VDR protein, its rotation slows, leading to an increase in fluorescence polarization. A VDR antagonist will compete with the tracer for binding to the VDR, causing a decrease in fluorescence polarization.
Protocol:
-
A reaction mixture is prepared containing the purified VDR protein, a fluorescently labeled VDR ligand or coactivator peptide (e.g., SRC2-3 Alexa Fluor 647), and a buffer.
-
The test compound (e.g., MeTC7) is added to the mixture at various concentrations.
-
The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The percentage of inhibition is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Transactivation Assay
This assay measures the ability of a VDR antagonist to inhibit the VDR-mediated transcription of a reporter gene in a cellular context.
Principle: Cells are engineered to express the VDR and a reporter gene (e.g., luciferase) under the control of a Vitamin D Response Element (VDRE). In the presence of a VDR agonist (like calcitriol), the VDR is activated and drives the expression of the reporter gene. An antagonist will inhibit this agonist-induced reporter gene expression.
Protocol:
-
A suitable cell line (e.g., HEK293) is co-transfected with a VDR expression plasmid and a reporter plasmid containing a VDRE-driven luciferase gene.
-
The transfected cells are seeded in multi-well plates and incubated.
-
The cells are then treated with a VDR agonist (e.g., 10 nM of calcitriol) in the presence of varying concentrations of the test compound (e.g., MeTC7).
-
After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The percentage of inhibition of the agonist-induced luciferase activity is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
VDR Signaling Pathway and Mechanism of Antagonism
Caption: VDR signaling pathway and the antagonistic mechanism of this compound.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of a compound.
References
A Comparative Guide to Progesterone Receptor Antagonists: Evaluating Pure Antagonism versus Partial Agonism
An important clarification regarding the initially requested compound, ZK168281: Initial searches indicate that this compound is a well-characterized antagonist of the Vitamin D Receptor (VDR), not the Progesterone Receptor (PR). This guide will therefore focus on established Progesterone Receptor antagonists to fulfill the core request for a comparison of pure antagonists versus those with partial agonism.
This guide provides a comparative analysis of progesterone receptor (PR) antagonists, with a focus on distinguishing between pure antagonists and those exhibiting partial agonism, also known as Selective Progesterone Receptor Modulators (SPRMs). We will compare the pharmacological profiles of Onapristone as a pure antagonist, and Mifepristone and Asoprisnil as compounds with varying degrees of partial agonism. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Progesterone Receptor Ligands
The following table summarizes the binding affinities and functional activities of the selected PR antagonists.
| Compound | Type | Binding Affinity (Ki or IC50) for PR | Functional Activity |
| Onapristone (ZK98299) | Pure Antagonist | Kd: 11.6 nM (human endometrium), 11.9 nM (human myometrium)[1] | Prevents PR-mediated DNA transcription by inhibiting PR dimerization and ligand-induced phosphorylation.[2][3] |
| Mifepristone (RU486) | Antagonist with Partial Agonism (SPRM) | IC50: 0.2 nM, 0.025 nM[4][5] | Acts as a competitive antagonist at the PR, but can exhibit partial agonist effects depending on the cellular context. Also a potent glucocorticoid receptor antagonist. |
| Asoprisnil (J867) | Antagonist with Partial Agonism (SPRM) | Ki: 0.85 nM | Exhibits both partial progesterone agonist and antagonist effects. Differentially recruits coactivators and corepressors compared to pure agonists or antagonists. |
Signaling Pathways and Mechanisms of Action
The differential effects of pure antagonists and SPRMs can be attributed to their distinct interactions with the progesterone receptor and the subsequent recruitment of co-regulator proteins.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol is adapted from established radioligand binding assay methodologies to determine the binding affinity of a test compound for the progesterone receptor.
Objective: To determine the IC50 (and subsequently the Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the progesterone receptor.
Materials:
-
Receptor Source: Human uterine cytosol or cell membranes from PR-expressing cells (e.g., T47D).
-
Radioligand: [³H]-Progesterone or another high-affinity PR radioligand.
-
Test Compounds: Onapristone, Mifepristone, Asoprisnil, and unknown compounds.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Workflow Diagram:
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds and the reference compound (unlabeled progesterone).
-
Thaw the receptor preparation on ice.
-
Prepare the radioligand solution in assay buffer at a fixed concentration (typically at or below its Kd).
-
-
Incubation:
-
In a 96-well plate, add the assay buffer, the receptor preparation, the radioligand, and varying concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled progesterone).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C or a shorter time at room temperature).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Progesterone Receptor Luciferase Reporter Gene Assay
This protocol is for a dual-luciferase reporter assay to measure the agonist and antagonist activity of test compounds on the progesterone receptor.
Objective: To quantify the ability of a test compound to induce (agonist) or inhibit (antagonist) PR-mediated gene transcription.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T or HeLa) that does not endogenously express PR.
-
Expression Plasmids:
-
A plasmid encoding the human progesterone receptor (pCMV-hPR).
-
A reporter plasmid containing a progesterone response element (PRE) driving the expression of firefly luciferase (pPRE-Luc).
-
A control plasmid encoding Renilla luciferase under a constitutive promoter (pRL-TK) for normalization.
-
-
Transfection Reagent.
-
Cell Culture Medium and Supplements.
-
Test Compounds.
-
Dual-Luciferase Assay Reagents.
-
Luminometer.
Workflow Diagram:
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate.
-
Co-transfect the cells with the pCMV-hPR, pPRE-Luc, and pRL-TK plasmids using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Agonist Mode: Treat the cells with serial dilutions of the test compounds.
-
Antagonist Mode: Treat the cells with a fixed concentration of progesterone (typically EC50) in the presence of serial dilutions of the test compounds.
-
Include appropriate vehicle controls.
-
Incubate for 18-24 hours.
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for a short period to ensure complete lysis.
-
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase assay reagent and measure the luminescence.
-
Add the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla luciferase) and measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Agonist Mode: Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.
-
Antagonist Mode: Calculate the percent inhibition of progesterone-induced luciferase activity and determine the IC50 value.
-
This guide provides a framework for comparing progesterone receptor antagonists. The choice between a pure antagonist and an SPRM will depend on the desired therapeutic outcome and the specific tissue context. The provided experimental protocols offer standardized methods for characterizing the pharmacological profiles of novel PR modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 3. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mifepristone (C-1073) | Glucocorticoid Receptor Antagonist | TargetMol [targetmol.com]
- 5. Direct Effects of Mifepristone on Mice Embryogenesis: An In Vitro Evaluation by Single-Embryo RNA Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of the ZK168281-VDR Complex: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the Vitamin D Receptor (VDR) antagonist ZK168281 with other VDR modulators. Supported by experimental data, this document delves into the structural and functional nuances that differentiate this compound, offering insights into its mechanism of action.
The Vitamin D Receptor (VDR) is a crucial nuclear receptor that mediates the biological effects of vitamin D. Its activation upon binding the natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), triggers a cascade of events leading to the regulation of gene expression involved in calcium homeostasis, immune response, and cell proliferation and differentiation. The development of synthetic VDR modulators, including antagonists like this compound, has opened new avenues for therapeutic intervention in various diseases, including cancer and hypercalcemic conditions.
This guide focuses on the structural analysis of the VDR in complex with this compound, a potent and pure VDR antagonist. By comparing its structural and functional characteristics with other VDR ligands, we aim to provide a comprehensive resource for understanding its unique antagonistic properties.
Comparative Performance of VDR Modulators
The efficacy of VDR modulators is determined by their binding affinity and their ability to either promote (agonists) or inhibit (antagonists) the transcriptional activity of the receptor. The following table summarizes key quantitative data for this compound and other notable VDR ligands.
| Ligand | Type | Binding Affinity (Kd) | Antagonistic Activity (IC50) | Assay Type | Reference |
| This compound | Antagonist | 0.1 nM | Not explicitly stated, but described as a pure antagonist | Radioligand Binding Assay | [1][2] |
| 1α,25(OH)2D3 (Calcitriol) | Agonist | ~0.1-1 nM | N/A | Radioligand Binding Assay | [3] |
| ZK159222 | Partial Agonist/Antagonist | Not explicitly stated, but requires ~7-fold higher concentration than calcitriol for similar VDR-RXR heterodimer stabilization | Not explicitly stated | Gel Shift Assay, Reporter Gene Assay | [3][4] |
| TEI-9647 | Antagonist | 10-fold less than 1,25-(OH)2D3 | 8.3 nM | Antagonistic Activity Assay | |
| 2α,24,24-trimethyl-TEI-9647 | Antagonist | Not explicitly stated | 0.093 nM | Antagonistic Activity Assay | |
| MeTC7 | Antagonist | Not explicitly stated | 2.9 ± 0.1 μM | Fluorescence Polarization (FP) | |
| MeTC7 | Antagonist | Not explicitly stated | 20.8 ± 8.3 μM | Cell-Based Transactivation |
Structural Insights into the this compound-VDR Complex
The antagonistic nature of this compound stems from its unique interaction with the VDR's ligand-binding pocket (LBP). Unlike the natural agonist calcitriol, which stabilizes a conformation of the VDR that promotes the recruitment of coactivator proteins, this compound induces a distinct conformational change that prevents this interaction.
Crystal structure analysis of the zebrafish VDR ligand-binding domain in complex with this compound revealed that the ligand prevents the optimal folding of the C-terminal activation function helix 12 (H12) into its active conformation. This interference with H12 positioning is a hallmark of VDR antagonism and disrupts the formation of a functional coactivator binding surface. Furthermore, studies suggest that this compound may facilitate the recruitment of corepressor proteins, actively silencing gene transcription.
Experimental Protocols
The structural and functional characterization of the this compound-VDR complex relies on a combination of biophysical and biochemical techniques. Below are detailed methodologies for two key experiments.
X-ray Crystallography of VDR-Ligand Complexes
This technique provides high-resolution structural information of the protein-ligand complex.
-
Protein Expression and Purification: The VDR ligand-binding domain (LBD) is typically overexpressed in E. coli and purified using a series of chromatography steps, such as affinity and size-exclusion chromatography.
-
Complex Formation: The purified VDR LBD is incubated with a molar excess of the ligand (e.g., this compound) to ensure saturation of the binding pocket.
-
Crystallization: The protein-ligand complex is subjected to crystallization screening using various precipitants, buffers, and additives. The hanging-drop vapor diffusion method is commonly employed.
-
Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique to study protein dynamics and conformational changes in solution upon ligand binding.
-
Deuterium Labeling: The VDR LBD, both alone (apo) and in complex with this compound, is incubated in a D2O-based buffer for varying amounts of time. This allows for the exchange of backbone amide hydrogens with deuterium.
-
Quenching: The exchange reaction is rapidly quenched by lowering the pH and temperature.
-
Proteolysis: The protein is digested into smaller peptides by an acid-stable protease, such as pepsin.
-
LC-MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry to measure the extent of deuterium incorporation in different regions of the protein.
-
Data Analysis: By comparing the deuterium uptake of the apo-VDR with the this compound-bound VDR, regions of the protein that are protected from exchange upon ligand binding can be identified, revealing the binding interface and allosteric conformational changes.
Visualizing Molecular Interactions and Workflows
To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: VDR Signaling Pathway with Agonist and Antagonist.
Caption: Experimental Workflow for X-ray Crystallography.
Conclusion
This compound represents a significant tool in the study of VDR biology and holds potential for therapeutic applications. Its high affinity and pure antagonistic profile, elucidated through detailed structural and functional studies, distinguish it from other VDR modulators. The methodologies and comparative data presented in this guide offer a solid foundation for researchers aiming to further explore the intricacies of VDR-ligand interactions and their implications in health and disease.
References
A Comparative Guide to the In Vitro and In Vivo Effects of ZK168281, a Vitamin D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of ZK168281, a potent and pure antagonist of the Vitamin D Receptor (VDR). The information presented is supported by experimental data to facilitate an objective evaluation of its performance.
In Vitro Efficacy and Mechanism of Action
This compound is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), the active form of vitamin D. It is distinguished by a 25-carboxylic ester modification, which is key to its antagonistic properties.
Biochemical and Cellular Effects:
In vitro studies have demonstrated that this compound is a highly potent and pure VDR antagonist.[1][2] It exhibits a strong binding affinity for the VDR with a dissociation constant (Kd) of 0.1 nM.[1][2] Unlike the endogenous ligand 1α,25(OH)₂D₃, which activates the VDR, this compound effectively inhibits the receptor's function. Its primary mechanisms of action at the molecular level include:
-
Inhibition of Coactivator Interaction: this compound effectively prevents the recruitment of coactivator proteins (CoA) to the VDR, a crucial step for the initiation of gene transcription by the activated receptor.[1]
-
Promotion of Corepressor Recruitment: Conversely, this compound promotes the binding of corepressor proteins (CoR) to the VDR. This interaction actively represses the transcription of VDR target genes.
-
Modulation of VDR Conformation: Molecular dynamics simulations and hydrogen-deuterium exchange mass spectrometry have revealed that this compound stabilizes helix 12 of the VDR's ligand-binding domain in an antagonistic conformation. This conformational change is central to its ability to block coactivator binding and recruit corepressors.
-
Cytosolic Sequestration of VDR: this compound has been shown to enhance the interaction between the VDR and the WW domain-binding protein 4 (WBP4) in the cytoplasm. This interaction leads to the partial trapping or sequestration of the VDR in the cytosol, further preventing its nuclear activity.
While being a potent antagonist, this compound has been reported to have a minimal residual agonist effect, estimated to be around 5% of that of 1α,25(OH)₂D₃. Furthermore, it has been shown to inhibit the phosphatidylinositol 3-kinase-mediated phosphorylation of phosphoinositide in the presence of 1α,25(OH)₂D₃. Studies in various cell lines have consistently demonstrated its function as a pure antagonist.
Quantitative In Vitro Data for this compound
| Parameter | Value | Reference |
| VDR Binding Affinity (Kd) | 0.1 nM | |
| Residual Agonist Effect | 5% of 1α,25(OH)₂D₃ |
In Vivo Efficacy in Preclinical Models
The in vivo effects of this compound have been primarily investigated in mouse models of hypercalcemia, a condition characterized by abnormally high levels of calcium in the blood, which can be a side effect of high doses of vitamin D or its analogs.
Correction of Hypercalcemia:
-
In 1α,25(OH)₂D₃-Induced Hypercalcemia: In wild-type mice treated with pharmacological doses of 1α,25(OH)₂D₃, this compound effectively blunted the resulting hypercalcemic response without causing any observable side effects.
-
In a Model of Vitamin D Intoxication: In a mouse model of acute and chronic hypercalcemia induced by vitamin D₃ intoxication, oral administration of this compound (1 µg/kg/day for 2 days) successfully normalized both serum calcium and parathyroid hormone (PTH) levels.
-
In a Genetic Model of Hypercalcemia: In a mouse model for Idiopathic Infantile Hypercalcemia (IIH), created by knocking out the Cyp24a1 gene (which encodes the primary enzyme for catabolizing 1α,25(OH)₂D₃), a 2-week treatment with this compound normalized serum calcium levels and renal calcium excretion. This treatment also led to an improvement in associated pathologies, including nephrocalcinosis and renal fibrosis.
Modulation of Gene Expression In Vivo:
Consistent with its in vitro mechanism of action, this compound has been shown to modulate the expression of VDR target genes in vivo. In mice with 1α,25(OH)₂D₃-induced hypercalcemia, this compound blunted the upregulation of Cyp24a1 transcripts in the duodenum and kidney. Furthermore, a genome-wide transcriptomic analysis of the intestine, kidney, and bone from the Cyp24a1-null mice revealed that this compound treatment normalized the pathological alterations in gene expression.
Summary of In Vivo Effects of this compound
| Model | Key Findings | Reference |
| 1α,25(OH)₂D₃-Induced Hypercalcemia (Wild-Type Mice) | Blunted the hypercalcemic action of 1α,25(OH)₂D₃. | |
| Vitamin D₃ Intoxication (Wild-Type Mice) | Normalized serum calcium and PTH levels. Blunted the induction of Cyp24a1 gene expression in the duodenum and kidney. | |
| Idiopathic Infantile Hypercalcemia (Cyp24a1-null Mice) | Normalized serum calcium and renal calcium excretion. Improved nephrocalcinosis and renal fibrosis. Normalized transcriptomic alterations in the intestine, kidney, and bone. |
Signaling Pathway and Experimental Workflows
The antagonistic action of this compound is centered on its ability to modulate the VDR signaling pathway. The following diagrams illustrate the key molecular interactions and a general workflow for evaluating VDR antagonists.
References
ZK168281: A Comparative Guide to its Cross-Reactivity with Vitamin D Receptors Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Vitamin D Receptor (VDR) antagonist, ZK168281, focusing on its cross-reactivity with VDRs from various species. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific preclinical research needs.
Executive Summary
This compound is a potent antagonist of the Vitamin D Receptor, a key regulator of calcium homeostasis and numerous other physiological processes. Understanding its binding affinity and functional activity across different species is critical for the translation of preclinical findings. This guide consolidates available data on the cross-reactivity of this compound with VDRs from human, rat, mouse, and zebrafish, and provides detailed experimental methodologies for assessing these interactions.
Quantitative Comparison of Binding Affinity
While comprehensive comparative studies are limited, the available data indicates that this compound exhibits high affinity for the Vitamin D Receptor. A dissociation constant (Kd) of 0.1 nM has been reported for this compound, although the specific species of the VDR in this measurement is not consistently specified in all public-facing documents.[1][2] Structural studies have confirmed the direct interaction of this compound with the zebrafish VDR ligand-binding domain, indicating cross-reactivity with this species.[3] Furthermore, literature suggests that this compound's mechanism of action involves the recruitment of corepressor proteins in a manner similar to a mouse receptor agonist, hinting at functional interaction within murine cellular systems.[1]
To facilitate a more direct comparison, the following table summarizes the currently available binding affinity data. It is important to note the gaps in publicly accessible, species-specific quantitative data.
| Species | Receptor | Parameter | Value | Reference |
| Not Specified | VDR | Kd | 0.1 nM | [1] |
| Zebrafish (Danio rerio) | VDR | Interaction Confirmed | - | |
| Rat (Rattus norvegicus) | VDR | Implied in Studies | - | |
| Mouse (Mus musculus) | CAR (functional similarity) | - | - | |
| Human (Homo sapiens) | VDR | - | - | No specific data found |
Note: The table will be updated as more specific quantitative data becomes available. Researchers are encouraged to perform their own species-specific validation assays.
Signaling Pathway and Experimental Workflow
To determine the cross-reactivity of this compound, a series of experiments are typically performed. These include competitive radioligand binding assays to measure binding affinity and cell-based transactivation assays to assess functional antagonism.
Vitamin D Receptor Signaling Pathway
Experimental Workflow for Assessing Cross-Reactivity
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the cross-reactivity of VDR antagonists like this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kd or Ki) of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
a. Materials:
-
VDR-containing cell lysates or purified VDR from the species of interest.
-
Radiolabeled Vitamin D3 (e.g., [³H]-1α,25(OH)₂D₃).
-
This compound.
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Glass fiber filters.
-
Scintillation counter.
b. Protocol:
-
Preparation of VDR: Prepare cell lysates or purified VDR from tissues or cell lines expressing the VDR of the desired species.
-
Incubation: In a multi-well plate, incubate a fixed concentration of radiolabeled Vitamin D3 with varying concentrations of this compound and the VDR preparation. Include controls for total binding (radioligand + VDR) and non-specific binding (radioligand + VDR + excess unlabeled Vitamin D3).
-
Separation: After incubation to reach equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters. The filters will trap the VDR-radioligand complex.
-
Quantification: Wash the filters with ice-cold assay buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand). Calculate the Ki or Kd value using the Cheng-Prusoff equation.
VDR-Mediated Transactivation Assay
This cell-based assay measures the functional antagonistic activity of a compound by quantifying its ability to inhibit VDR-mediated gene transcription.
a. Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1).
-
Expression vector for the VDR of the species of interest.
-
Reporter plasmid containing a Vitamin D Response Element (VDRE) driving a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
1α,25(OH)₂D₃ (calcitriol).
-
This compound.
-
Luciferase assay system.
-
Luminometer.
b. Protocol:
-
Cell Culture and Transfection: Culture the chosen cell line and co-transfect with the VDR expression vector and the VDRE-reporter plasmid.
-
Treatment: After an appropriate incubation period for receptor expression, treat the cells with a fixed concentration of 1α,25(OH)₂D₃ (to activate the VDR) and varying concentrations of this compound. Include controls with vehicle, 1α,25(OH)₂D₃ alone, and this compound alone.
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and reporter protein expression (typically 18-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the percentage of inhibition of 1α,25(OH)₂D₃-induced luciferase activity against the concentration of this compound to determine the IC50 value for functional antagonism.
Conclusion
This compound is a high-affinity VDR antagonist with confirmed cross-reactivity for zebrafish VDR and implied activity in rodent models. However, a comprehensive, publicly available dataset directly comparing its binding and functional potencies across key preclinical species remains to be established. The experimental protocols provided in this guide offer a framework for researchers to independently determine the cross-reactivity of this compound in their specific models of interest, thereby facilitating more robust and translatable research outcomes.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of ZK168281
Disclaimer: This document provides essential guidance on the proper disposal of the research compound ZK168281 based on general best practices for potent, novel pharmaceutical compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is imperative to treat this compound as potentially hazardous. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the supplier's SDS for specific handling and disposal instructions.
This compound is a potent Vitamin D Receptor (VDR) antagonist used in laboratory research.[1][2][3] Due to its high biological activity and the absence of comprehensive public safety data, all waste generated from its use must be managed as hazardous chemical waste to ensure the safety of laboratory personnel and prevent environmental contamination.
Summary of Key Information
The following table summarizes essential information for this compound. As comprehensive safety data is not publicly available, many parameters are listed as "Data not available" to emphasize the need for cautious handling.
| Parameter | Value / Information | Source / Comment |
| Chemical Name | This compound | MedchemExpress |
| Synonyms | ZK-168281, ZK 168281 | MedchemExpress[1] |
| CAS Number | 186371-96-0 | MedchemExpress[1] |
| Intended Use | Research Use Only; VDR Antagonist | MedchemExpress |
| Acute Toxicity (Oral) | Data not publicly available. Treat as highly potent. | Precautionary Principle |
| Carcinogenicity | Data not publicly available. | Precautionary Principle |
| Environmental Hazards | Data not publicly available. Do not dispose down the drain. | Precautionary Principle |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light). | MedchemExpress |
Protocol for Proper Disposal of this compound and Associated Waste
This protocol outlines the step-by-step methodology for the safe segregation, containment, and disposal of all waste streams contaminated with this compound.
Personal Protective Equipment (PPE)
Before handling any this compound waste, personnel must wear the following minimum PPE:
-
Gloves: Two pairs of nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended when handling the solid compound or if aerosolization is possible.
Waste Segregation and Collection
Proper segregation at the point of generation is critical. Never mix incompatible waste streams.
-
Unused/Expired Solid Compound:
-
Collect the original vial containing the solid compound in a designated, compatible, and sealable hazardous waste container.
-
Do not attempt to remove the powder from its original container.
-
-
Contaminated Solid Waste:
-
This includes items such as pipette tips, centrifuge tubes, gloves, bench paper, and any other disposable labware that has come into contact with this compound.
-
Place all contaminated solid waste into a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Contaminated Liquid Waste:
-
This includes unused stock solutions, cell culture media containing the compound, and the first rinse of any contaminated, non-disposable glassware.
-
Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).
-
The container must have a secure, tight-fitting screw cap.
-
Maintain a pH between 5 and 9 for aqueous solutions, unless otherwise instructed by your EHS department.
-
-
Contaminated Sharps:
-
Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
Waste Container Labeling
All waste containers must be properly labeled immediately upon the first addition of waste.
-
Use your institution's official "Hazardous Waste" tag.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations.
-
An accurate estimation of the concentration of this compound and any other chemical constituents (e.g., DMSO, ethanol).
-
The primary hazard(s): "Toxic" or "Potent Compound - Hazards Not Fully Known".
-
The accumulation start date (the date the first waste was added).
-
The Principal Investigator's name and laboratory contact information.
-
On-Site Storage
Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.
-
Store waste away from heat sources and incompatible materials.
Disposal and Removal
-
Once a waste container is full, or if waste has been accumulated for the maximum time allowed by your institution (typically 90-180 days), arrange for its removal.
-
Contact your institution's EHS department or submit a chemical waste pickup request through the proper channels.
-
All this compound waste must be disposed of through a licensed hazardous waste management vendor via high-temperature incineration.
-
Never dispose of this compound or its containers in the regular trash or pour liquid waste down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound and associated hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
